Product packaging for 2,6-diethyl-3-iodo-4(1H)-pyridone(Cat. No.:)

2,6-diethyl-3-iodo-4(1H)-pyridone

Cat. No.: B8461375
M. Wt: 277.10 g/mol
InChI Key: QWEZELOTQLRGEO-UHFFFAOYSA-N
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Description

2,6-Diethyl-3-iodo-4(1H)-pyridone is a sophisticated chemical building block designed for advanced research applications. This compound features a unique pyridone core that is strategically functionalized with ethyl groups at the 2 and 6 positions and an iodine atom at the 3 position. The presence of iodine makes it an exceptionally valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures for drug discovery and material science. Preliminary research on related dihydropyridine and pyridone derivatives suggests potential multifaceted applications. Similar compounds have demonstrated significant promise as corrosion inhibitors for mild steel in acidic environments, showcasing efficiency exceeding 80% at optimized concentrations . The structural motif is also prevalent in medicinal chemistry, where analogous molecules have been synthesized and evaluated for potent antimicrobial activity against a range of bacterial and fungal pathogens, as well as for their free radical scavenging (antioxidant) capabilities . The 4(1H)-pyridone scaffold is a recognized privileged structure in pharmaceuticals, and the specific substitutions on this molecule are intended to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can exploit this reagent in developing novel heterocyclic compounds for catalytic applications, as ligands in coordination chemistry, or in the creation of functional materials. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12INO B8461375 2,6-diethyl-3-iodo-4(1H)-pyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

2,6-diethyl-3-iodo-1H-pyridin-4-one

InChI

InChI=1S/C9H12INO/c1-3-6-5-8(12)9(10)7(4-2)11-6/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

QWEZELOTQLRGEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(=C(N1)CC)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,6-diethyl-3-iodo-4(1H)-pyridone, a substituted pyridone scaffold of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust, two-step approach based on well-established chemical transformations for analogous structures. The synthesis involves the initial preparation of the 2,6-diethyl-4(1H)-pyridone precursor, followed by regioselective iodination.

Overall Synthetic Scheme

The proposed synthesis proceeds in two key stages:

  • Step 1: Synthesis of 2,6-Diethyl-4(1H)-pyridone. This precursor is synthesized via the self-condensation of propanoic anhydride, followed by cyclization and reaction with an ammonia source. This method is analogous to the preparation of related 2,6-dialkyl-pyrones and their subsequent conversion to pyridones.

  • Step 2: Iodination of 2,6-Diethyl-4(1H)-pyridone. The pyridone precursor undergoes a direct C-H iodination at the C3 position using molecular iodine in the presence of an oxidizing agent. The electron-rich nature of the 4-pyridone ring directs the electrophilic substitution to the 3- and 5-positions.

Logical Workflow of the Synthesis

The logical flow of the synthetic process is illustrated below, from starting materials to the final product.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination Propanoic_Anhydride Propanoic Anhydride Intermediate_Pyrone 2,6-Diethyl-4-pyrone Propanoic_Anhydride->Intermediate_Pyrone Self-condensation, Heat Pyridone_Precursor 2,6-Diethyl-4(1H)-pyridone Intermediate_Pyrone->Pyridone_Precursor Ring Transformation Final_Product This compound Pyridone_Precursor->Final_Product C-H Iodination Ammonia Ammonia Source Ammonia->Pyridone_Precursor Iodine Iodine (I₂) Iodine->Final_Product Oxidant Oxidizing Agent Oxidant->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 2,6-Diethyl-4(1H)-pyridone

The synthesis of the pyridone precursor is achieved through the conversion of the corresponding 2,6-diethyl-4-pyrone. The pyrone itself can be formed from the self-condensation of propanoic anhydride.

Experimental Protocol: Synthesis of 2,6-Diethyl-4-pyrone

This protocol is adapted from analogous syntheses of 2,6-dialkyl-4-pyrones.

  • To a suitable reaction vessel, add polyphosphoric acid (PPA).

  • Heat the PPA to approximately 100-120 °C with vigorous mechanical stirring.

  • Slowly add propanoic anhydride dropwise to the hot PPA over a period of 1-2 hours. The reaction is exothermic and care should be taken to control the temperature.

  • After the addition is complete, continue to heat the mixture at 130-140 °C for an additional 2-3 hours.

  • Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-diethyl-4-pyrone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Conversion to 2,6-Diethyl-4(1H)-pyridone
  • Dissolve the purified 2,6-diethyl-4-pyrone in a suitable solvent such as ethanol in a pressure vessel.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until saturation, or add an aqueous solution of ammonium hydroxide (28-30%).

  • Seal the vessel and heat the mixture to 100-120 °C for 4-6 hours.

  • After cooling to room temperature, vent the vessel carefully.

  • Remove the solvent under reduced pressure.

  • The resulting solid residue is the crude 2,6-diethyl-4(1H)-pyridone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified product.

Quantitative Data for Step 1 (Analogous Reactions)
ParameterValue (Analogous Syntheses)
Pyrone Synthesis
Reactant Ratio (Acid Anhydride:PPA)1 : 10 (w/w)
Reaction Temperature130-140 °C
Reaction Time2-3 hours
Typical Yield40-60%
Pyridone Formation
Reaction Temperature100-120 °C
Reaction Time4-6 hours
Typical Yield60-85%[1][2]

Step 2: Iodination of 2,6-Diethyl-4(1H)-pyridone

This step involves the direct, regioselective iodination of the pyridone precursor at the electron-rich C3 position. Due to the symmetrical nature of the precursor, mono-iodination at C3 or C5 results in the same product. A radical-based C-H iodination is an effective method.

Signaling Pathway for Iodination

The proposed mechanism for the radical iodination involves the generation of an iodine radical, which then reacts with the pyridone ring.

Iodination Mechanism Oxidant K₂S₂O₈ Iodine_Radical I• Oxidant->Iodine_Radical Generates Iodide NaI Iodide->Iodine_Radical Source of I Radical_Intermediate Pyridone Radical Intermediate Iodine_Radical->Radical_Intermediate Pyridone Pyridone Precursor Pyridone->Radical_Intermediate H• abstraction Final_Product 3-Iodo-pyridone Radical_Intermediate->Final_Product Reaction with I₂ or I•

Caption: Proposed radical pathway for the C-H iodination of the pyridone.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for radical iodination of pyridones.[3][4]

  • In a reaction vial, combine 2,6-diethyl-4(1H)-pyridone (1.0 equiv), sodium iodide (NaI, 3.0 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).

  • Add a suitable solvent, such as dichloroethane (DCE) or a mixture of acetonitrile and water.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by adding an aqueous solution of sodium thiosulfate to reduce any remaining iodine.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate this compound.

Quantitative Data for Step 2 (Analogous Reactions)
ParameterValueReference
Reactant Ratios
Pyridone1.0 equiv[3]
Sodium Iodide (NaI)3.0 equiv[3]
Potassium Persulfate (K₂S₂O₈)2.0 equiv[3]
Reaction Conditions
Temperature80-130 °C[3][5]
Reaction Time12-24 hours[3]
SolventDichloroethane (DCE)[5]
Product
Typical Yield (for similar pyridones)50-70%[3]

Conclusion

References

An In-depth Technical Guide on the Core Chemical Properties of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted 4(1H)-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them versatile scaffolds for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and a hypothesized biological significance of the novel compound, 2,6-diethyl-3-iodo-4(1H)-pyridone. The introduction of diethyl groups at the 2 and 6 positions, combined with an iodine atom at the 3 position, is anticipated to confer specific steric and electronic properties that could lead to unique reactivity and biological activity.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of this compound have been predicted based on the known data of similar substituted pyridones. These properties are summarized in the tables below.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C9H12INO
Molecular Weight 277.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 180-190 °C
Boiling Point > 300 °C (with decomposition)
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water and nonpolar solvents.
pKa ~3-4 (for the pyridinium ion)
Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
1H NMR (400 MHz, DMSO-d6) δ 11.5-12.5 (s, 1H, NH), 7.8-8.0 (s, 1H, H-5), 2.5-2.7 (q, 4H, 2 x CH2), 1.1-1.3 (t, 6H, 2 x CH3)
13C NMR (100 MHz, DMSO-d6) δ 175-180 (C=O), 150-155 (C-2, C-6), 140-145 (C-5), 90-95 (C-3), 20-25 (CH2), 12-15 (CH3)
IR (KBr, cm-1) 3200-3400 (N-H stretch), 2900-3000 (C-H stretch), 1640-1660 (C=O stretch), 1550-1580 (C=C stretch)
Mass Spectrometry (ESI+) m/z 278.0 [M+H]+

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2,6-diethyl-4(1H)-pyridone precursor followed by its regioselective iodination.

Synthesis of 2,6-diethyl-4(1H)-pyridone

The synthesis of the dialkylpyridone precursor can be achieved via a condensation reaction.

Experimental Protocol:

  • To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl propionylacetate (2.0 eq) dropwise to the reaction mixture.

  • Reflux the resulting solution for 48 hours.

  • Cool the reaction to room temperature and acidify with concentrated HCl to pH 4-5.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 2,6-diethyl-4-hydroxypyridine, which exists in tautomeric equilibrium with 2,6-diethyl-4(1H)-pyridone.

Iodination of 2,6-diethyl-4(1H)-pyridone

The iodination is proposed to occur at the C-3 position due to the directing effects of the carbonyl and amino groups.

Experimental Protocol:

  • Dissolve 2,6-diethyl-4(1H)-pyridone (1.0 eq) in a mixture of acetic acid and water.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2,6-diethyl-4(1H)-pyridone cluster_1 Step 2: Iodination A Diethyl malonate + Ethyl propionylacetate C Condensation and Cyclization A->C B Sodium ethoxide in Ethanol B->C D Acidification (HCl) C->D E 2,6-diethyl-4(1H)-pyridone D->E F 2,6-diethyl-4(1H)-pyridone E->F Precursor H Electrophilic Aromatic Substitution F->H G N-Iodosuccinimide (NIS) in Acetic Acid/Water G->H I Quenching and Extraction H->I J Purification (Column Chromatography) I->J K This compound J->K

Caption: Proposed two-step synthesis of this compound.

Hypothesized Biological Signaling Pathway

Given that many substituted pyridones exhibit inhibitory activity against various enzymes, it is hypothesized that this compound may act as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where the compound inhibits a key kinase involved in a cancer cell proliferation pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_inhibition Inhibitory Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->MEK Inhibition

Caption: Hypothesized inhibition of the MEK/ERK signaling pathway.

Conclusion

While experimental data for this compound is currently lacking, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential biological application. The proposed synthetic route is based on well-established chemical transformations for pyridone synthesis and halogenation. The predicted physicochemical and spectroscopic data offer a baseline for the identification and characterization of this novel compound. The hypothesized role as a kinase inhibitor provides a starting point for future biological evaluation. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4(1H)-pyridone and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents onto the pyridone core allows for the fine-tuning of their physicochemical properties and pharmacological profiles. This guide focuses on the synthesis and spectroscopic characterization of a specific derivative, 2,6-diethyl-3-iodo-4(1H)-pyridone. The presence of diethyl groups at the 2 and 6 positions, along with an iodine atom at the 3 position, is expected to modulate the lipophilicity, electronic distribution, and potential for further functionalization of the molecule.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process: first, the construction of the 2,6-diethyl-4(1H)-pyridone core, followed by regioselective iodination at the 3-position.

Experimental Protocol: Synthesis of 2,6-diethyl-4(1H)-pyridone

This procedure is adapted from general methods for the synthesis of 2,6-disubstituted-4(1H)-pyridones.

Materials:

  • Ethyl propionylacetate

  • Ammonia solution (28-30%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl propionylacetate (1 equivalent) in ethanol in a round-bottom flask, an excess of concentrated aqueous ammonia (5-10 equivalents) is added.

  • The reaction mixture is heated at reflux with stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in water and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The aqueous solution is then washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is basified to pH 8-9 with a solution of sodium hydroxide.

  • The product is extracted from the aqueous layer with diethyl ether (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,6-diethyl-4(1H)-pyridone.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Iodination of 2,6-diethyl-4(1H)-pyridone

This protocol is based on a radical-based direct C-H iodination method for pyridones.

Materials:

  • 2,6-diethyl-4(1H)-pyridone

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile

  • Water

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, 2,6-diethyl-4(1H)-pyridone (1 equivalent), iodine (1.2 equivalents), and potassium persulfate (2 equivalents) are dissolved in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a period of 12-24 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • The mixture is then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, this compound, is purified by column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The data for the precursor, 2,6-diethyl-4(1H)-pyridone, is based on experimental values for the closely related 2,6-dimethyl-4(1H)-pyridone. Predicted data for the target molecule is derived from these values and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2,6-diethyl-4(1H)-pyridone (Predicted)~1.2t6H-CH₂CH₃
~2.5q4H-CH₂ CH₃
~6.0s2HH-3, H-5
~11.5 (broad)s1HN-H
This compound (Predicted)~1.3t3H6-CH₂CH₃
~1.4t3H2-CH₂CH₃
~2.6q2H6-CH₂ CH₃
~2.8q2H2-CH₂ CH₃
~6.2s1HH-5
~11.8 (broad)s1HN-H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
2,6-diethyl-4(1H)-pyridone (Predicted)~13-CH₂CH₃
~28-CH₂ CH₃
~110C-3, C-5
~155C-2, C-6
~178C-4 (C=O)
This compound (Predicted)~126-CH₂CH₃
~142-CH₂CH₃
~296-CH₂ CH₃
~322-CH₂ CH₃
~95C-3 (C-I)
~112C-5
~156C-6
~158C-2
~176C-4 (C=O)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
2,6-diethyl-4(1H)-pyridone (Predicted)~3400-3200 (broad)N-H stretch
~2970-2850C-H stretch (aliphatic)
~1640C=O stretch (amide)
~1580C=C stretch (ring)
This compound (Predicted)~3400-3200 (broad)N-H stretch
~2970-2850C-H stretch (aliphatic)
~1635C=O stretch (amide)
~1570C=C stretch (ring)
~500-600C-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (Predicted)
2,6-diethyl-4(1H)-pyridone ESI+152.1070137 ([M-CH₃]⁺), 123 ([M-C₂H₅]⁺)
This compound ESI+277.9931250 ([M-C₂H₅]⁺), 151 ([M-I]⁺), 123 ([M-I-C₂H₄]⁺)

Experimental Workflow and Signaling Pathways

The overall workflow for the synthesis and characterization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Ethyl Propionylacetate + Ammonia pyridone 2,6-diethyl-4(1H)-pyridone start->pyridone Cyclocondensation iodination Iodination (I₂, K₂S₂O₈) pyridone->iodination final_product This compound iodination->final_product purification Column Chromatography final_product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Synthesis and Characterization Workflow

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and spectroscopic characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The tabulated spectroscopic data, derived from a closely related known compound and established principles, offers a valuable reference for the identification and characterization of this novel compound. It is anticipated that this information will facilitate further research and development of new 4(1H)-pyridone derivatives with potential therapeutic applications. Experimental validation of the proposed synthesis and spectroscopic data is highly encouraged.

A Technical Guide to the Biological Activity of Substituted 4-Pyridones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-pyridone (or 4-pyridinone) scaffold is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. As a privileged structure, its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The versatility of the 4-pyridone core, which can be readily functionalized at multiple positions, allows for the fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the diverse biological activities of substituted 4-pyridones, details the experimental protocols used for their evaluation, and visualizes key mechanisms of action.

Anticancer Activity

Substituted 4-pyridones have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human tumor cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many 4-pyridone derivatives is the inhibition of protein tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[5] One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Upon binding its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades like the PLCγ-PKC-MAPK pathway, which ultimately promotes endothelial cell proliferation and angiogenesis—a process vital for tumor growth and metastasis.[6][7][8] Substituted 4-pyridones can act as competitive inhibitors, blocking the ATP-binding site of the kinase domain and preventing this signaling cascade.

G cluster_caption VEGFR-2 signaling pathway inhibition by a 4-pyridone derivative. VEGF VEGF Ligand VEGFR2 Extracellular Transmembrane Kinase Domain VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f2->PLCg Activates Pyridone 4-Pyridone Inhibitor Pyridone->VEGFR2:f2 Inhibits Phosphorylation PKC PKC PLCg->PKC MAPK MAPK/ERK Pathway PKC->MAPK Response Angiogenesis & Cell Proliferation MAPK->Response

Caption: VEGFR-2 signaling pathway inhibition by a 4-pyridone derivative.

Quantitative Data: In Vitro Cytotoxicity

The antitumor potential of 4-pyridone derivatives is quantified by their ability to inhibit the growth of cancer cell lines. One derivative, designated 4g, showed significant activity across a panel of 60 human tumor cell lines at very low concentrations.[3] Another compound, Sambutoxin, also demonstrated broad antiproliferative effects.[9]

CompoundCell Line(s)Activity MetricConcentration RangeReference
Derivative 4g60 Human Tumor Cell LinesGrowth Inhibition1 x 10⁻⁶ to 1 x 10⁻⁵ M[3][4]
SambutoxinVarious Cancer CellsIC₅₀Not Specified[9]
Amidino-substituted Imidazo[4,5-b]pyridinesColon Carcinoma (SW620)IC₅₀0.4 - 0.7 µM[10]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new chemical entities with antimicrobial properties.[11] Substituted 4-pyridones have been identified as a promising class of antibacterial agents, particularly against Gram-negative bacteria like Escherichia coli.[1][2][12]

Mechanism of Action: DNA Synthesis Inhibition

Certain 4-hydroxy-2-pyridone derivatives have been shown to exert their antibacterial effect by preferentially inhibiting bacterial DNA synthesis.[11] This targeted mechanism disrupts the replication and proliferation of bacteria, leading to cell death. The ability to specifically target bacterial processes over host cell functions is a hallmark of an effective antibiotic.

G cluster_caption Mechanism of antibacterial action via DNA synthesis inhibition. Pyridone 4-Hydroxy-2-pyridone Derivative DNA_Gyrase Bacterial DNA Synthesis Machinery (e.g., DNA Gyrase) Pyridone->DNA_Gyrase Inhibits Replication DNA Replication DNA_Gyrase->Replication Death Cell Death DNA_Gyrase->Death Inhibition leads to Proliferation Bacterial Proliferation Replication->Proliferation

Caption: Mechanism of antibacterial action via DNA synthesis inhibition.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of 4-pyridone derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[13][14]

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
4-Pyrone & 4-Pyridinone DerivativesE. coli, P. aeruginosa, K. pneumoniaVaries (Moderate to Strong)[1][2]
Compound 6q (4-hydroxy-2-pyridone)Highly resistant E. coli8 (MIC₉₀)[11]
Amidino-substituted Imidazo[4,5-b]pyridine 14E. coli32 µM[10]

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant Plasmodium falciparum strains drives the search for new antimalarial agents.[15] Diaryl ether substituted 4-pyridones have shown potent activity against P. falciparum in vitro and murine malaria models in vivo, in some cases exceeding the potency of chloroquine.[16][17]

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

The primary antimalarial mechanism for this class of compounds is the selective inhibition of the parasite's mitochondrial electron transport chain, specifically at the cytochrome bc₁ complex (Complex III).[16][17][18] This complex is a crucial component of cellular respiration.[19][20] By binding to the Qᵢ site of cytochrome bc₁, these inhibitors disrupt the Q-cycle, blocking ATP synthesis and ultimately leading to parasite death.[15][20] This mechanism is similar to that of the clinical antimalarial drug atovaquone, and notably, some 4-pyridones retain activity against atovaquone-resistant strains.[15][21]

G cluster_caption Antimalarial mechanism via cytochrome bc₁ complex inhibition. ETC Mitochondrial Electron Transport Chain (ETC) ComplexIII Cytochrome bc₁ Complex (Complex III) ATP_Synth ATP Synthesis ComplexIII->ATP_Synth Drives Pyridone 4-Pyridone Inhibitor Pyridone->ComplexIII Inhibits Qᵢ Site Death Parasite Death ATP_Synth->Death Disruption leads to

Caption: Antimalarial mechanism via cytochrome bc₁ complex inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

Structure-activity relationship (SAR) studies have led to the development of 4-pyridone derivatives with significantly improved efficacy compared to early leads like clopidol.[16][17]

Compound ClassOrganismActivity MetricPotency Improvement (vs. Clopidol)Reference
Diaryl ether 4-pyridonesP. falciparum (in vitro)IC₅₀>500-fold[16][17]
Diaryl ether 4-pyridonesP. yoelii (in vivo, mice)ED₅₀~100-fold[16][17]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the substituted 4-pyridone compounds. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for negative (vehicle only) and positive (known cytotoxic agent) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well. The reagent is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Formazan Solubilization: After a further incubation period (typically 1-4 hours), add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the insoluble formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[23][24]

  • Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the untreated control wells.

G cluster_caption Experimental workflow for the MTT cytotoxicity assay. A 1. Seed cells in 96-well plate B 2. Add 4-pyridone compound dilutions A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance with plate reader F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][25][26]

Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 4-pyridone compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[13][25]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) from a pure culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add a fixed volume of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14][25] This can also be automated by measuring optical density with a microplate reader.[25]

Conclusion

Substituted 4-pyridones represent a highly versatile and biologically active class of compounds with significant potential in drug development. Their demonstrated efficacy as anticancer, antimicrobial, and antimalarial agents stems from their ability to interact with and inhibit critical biological targets. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and mechanistic investigations, holds great promise for the discovery of novel therapeutics to address pressing global health challenges.

References

The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their capacity to serve as bioisosteres for various key moieties, make them privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridone derivatives, with a focus on their applications as anticancer and antiviral agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical class.

The pyridone core exists in two isomeric forms, 2-pyridone and 4-pyridone, which can be further functionalized at various positions to modulate their physicochemical and pharmacological properties.[1] This inherent versatility has led to the development of a wide array of pyridone derivatives with diverse biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][3][4]

Core Synthesis Strategies

The synthesis of the pyridone scaffold can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of existing ring systems.

1. Cyclization of Acyclic Precursors: This is the most common approach and involves the condensation of various building blocks to construct the pyridone ring. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex pyridone derivatives from simple starting materials in a single step.[5]

2. Modification of Existing Ring Systems: This strategy involves the chemical transformation of pre-existing pyridine or other heterocyclic rings into the desired pyridone derivatives. This can be achieved through oxidation, hydrolysis, or other functional group interconversions.

A generalized workflow for the discovery and development of novel pyridone derivatives is depicted below.

Pyridone Discovery Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation Target_Identification Target Identification (e.g., Kinases, Viral Enzymes) Scaffold_Selection Scaffold Selection (2-pyridone, 4-pyridone) Target_Identification->Scaffold_Selection In_Silico_Design In Silico Design & Virtual Screening Scaffold_Selection->In_Silico_Design Library_Synthesis Library Synthesis In_Silico_Design->Library_Synthesis Synthesis_Protocols Synthesis Protocols (e.g., MCRs, Cyclizations) Library_Synthesis->Synthesis_Protocols Purification Purification (Chromatography, Recrystallization) Synthesis_Protocols->Purification Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Purification->Structural_Elucidation In_Vitro_Assays In Vitro Assays (Enzymatic, Cell-based) Structural_Elucidation->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Feedback SAR_Analysis->In_Silico_Design Feedback SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of novel pyridone derivatives.

Data Presentation: Anticancer and Antiviral Activities

The following tables summarize the in vitro biological activities of selected novel pyridone derivatives against various cancer cell lines and viruses.

Table 1: Anticancer Activity of Novel Pyridone Derivatives

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
BRD4 Inhibitors
Compound 13 BRD422RV1 (Prostate)0.018[6]
Compound 11d BRD4MV4-11 (Leukemia)0.19[7]
Compound 11e BRD4MV4-11 (Leukemia)0.32[7]
Compound 11f BRD4MV4-11 (Leukemia)0.12[7]
Kinase Inhibitors
Compound 44a Met KinaseGTL-16 (Gastric)0.06[3][8]
Compound 44b Met KinaseGTL-16 (Gastric)0.07[3][8]
General Anticancer Agents
Compound 11d Thieno[2,3-b:4,5-b']dipyridineMCF-7 (Breast)5.95[9]
Compound 11d Thieno[2,3-b:4,5-b']dipyridineHCT 116 (Colon)6.09[9]
Pyridine-urea 8e VEGFR-2MCF-7 (Breast)0.22 (48h), 0.11 (72h)[10]
Pyridine-urea 8n VEGFR-2MCF-7 (Breast)1.88 (48h), 0.80 (72h)[10]

Table 2: Antiviral Activity of Novel Pyridone Derivatives

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Anti-HBV Agents
Compound 5d Hepatitis B VirusHepG2 2.2.150.206>110>532[11]
Compound 6l Hepatitis B VirusHepG2 2.2.150.12>56467[11]
Anti-Influenza Agents
Pyrimidine derivative 1c Influenza A/PR/8/34MDCK26.5>250>9.4[12]
Pyrimidine derivative 1d Influenza A/PR/8/34MDCK3.5>250>71.4[12]
Pyridine derivative 1e Influenza A/PR/8/34MDCK7.322931.4[12]
Anti-SARS-CoV-2 Agents
Compound 8h SARS-CoV-2Vero-E63.669338.492.23[13]
Compound 14b SARS-CoV-2Vero-E670.48105014.897[13]
Cytosine thioglycoside 10a SARS-CoV-2Vero-E612.16343.128.2[14]
Cytosine thioglycoside 10b SARS-CoV-2Vero-E614.9400.826.9[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyridone derivatives and the evaluation of their biological activity.

1. General Procedure for the Synthesis of 4-Hydroxy-2-pyridone Derivatives

This protocol describes the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate to yield 4-hydroxy-2-pyridone derivatives.[15]

  • Step 1: Synthesis of 3-Amino-3-dialkylaminopropenoates: A mixture of the appropriate dialkylamine (0.1 mol) and ethyl cyanoacetate (0.1 mol) is heated at 100°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from ethanol.

  • Step 2: Synthesis of Bis(2,4,6-trichlorophenyl)malonate: Malonyl dichloride (0.1 mol) is added dropwise to a solution of 2,4,6-trichlorophenol (0.2 mol) and triethylamine (0.2 mol) in anhydrous diethyl ether at 0°C. The mixture is stirred at room temperature for 12 hours, filtered, and the filtrate is evaporated to dryness. The residue is purified by column chromatography.

  • Step 3: Synthesis of 4-Hydroxy-2-pyridone Derivatives: A solution of the 3-amino-3-dialkylaminopropenoate (0.05 mol) and bis(2,4,6-trichlorophenyl)malonate (0.05 mol) in anhydrous toluene (100 mL) is refluxed for 8 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the crude product, which is then purified by recrystallization from a suitable solvent.

2. Synthesis of Pyridine-Urea Derivatives as Anticancer Agents

The following is a general procedure for the preparation of target pyridine-ureas.[10]

  • Step 1: Synthesis of Hydrazides: To a suspension of the corresponding ester (10 mmol) in methanol, 99% hydrazine hydrate (3 mL) is added. The reaction mixture is heated under reflux for 2 hours. The precipitate formed is collected by filtration while hot, washed with water, dried, and recrystallized from ethanol to produce the hydrazide.

  • Step 2: Synthesis of Pyridine-Ureas: In an ice bath, a mixture of the hydrazide (5 mmol) and the appropriate isocyanate (5.5 mmol) in anhydrous dichloromethane (20 mL) is stirred for 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The resulting precipitate is filtered, washed with cold dichloromethane, and recrystallized from a suitable solvent to yield the final pyridine-urea derivative.

3. Caspase-3 Activity Assay (Colorimetric)

This assay is used to determine the activation of caspase-3, a key executioner in apoptosis, induced by the synthesized pyridone derivatives.[16]

  • Cell Lysis:

    • Induce apoptosis in cell culture by treatment with the pyridone derivative.

    • Pellet the cells by centrifugation and resuspend in chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge to remove cellular debris and collect the supernatant (cell lysate).

  • Assay:

    • Add the cell lysate to a 96-well plate.

    • Add 2x Reaction Buffer containing DTT to each well.

    • Add the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis:

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Signaling Pathways and Mechanisms of Action

Novel pyridone derivatives exert their anticancer and antiviral effects through various mechanisms of action, often by targeting specific signaling pathways crucial for cancer cell survival and proliferation or viral replication.

1. BRD4 Inhibition and c-Myc Downregulation

Several potent pyridone derivatives have been developed as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[6][7] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes, most notably c-Myc.[17][18] By binding to the bromodomains of BRD4, these pyridone inhibitors displace it from acetylated histones, thereby preventing the recruitment of the transcriptional machinery to the c-Myc promoter and leading to its downregulation.[17] The subsequent decrease in c-Myc levels inhibits cell proliferation and induces apoptosis in cancer cells.[6]

BRD4_cMyc_Pathway cluster_0 Pyridone Derivative Action cluster_1 Cellular Machinery cluster_2 Cellular Outcomes Pyridone Pyridone Derivative BRD4 BRD4 Pyridone->BRD4 Inhibits Binding Proliferation Cell Proliferation Pyridone->Proliferation Inhibits Apoptosis Apoptosis Pyridone->Apoptosis Induces Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Protein->Proliferation Promotes cMyc_Protein->Apoptosis Inhibits

Caption: The BRD4/c-Myc signaling pathway and the inhibitory action of pyridone derivatives.

2. Induction of Apoptosis via Caspase-3 Activation

Many anticancer pyridone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3.[16] Pyridone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.

Caspase3_Apoptosis_Pathway cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Execution Pyridone Pyridone Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Pyridone->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Pyridone->Extrinsic_Pathway Procaspase9 Procaspase-9 Intrinsic_Pathway->Procaspase9 Activates Procaspase8 Procaspase-8 Extrinsic_Pathway->Procaspase8 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Caspase8->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Executes Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Leads to

Caption: The caspase-3 mediated apoptosis pathway induced by pyridone derivatives.

The pyridone scaffold continues to be a rich source of novel drug candidates with diverse therapeutic potential. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective agents. The examples highlighted in this guide demonstrate the successful application of pyridone derivatives in the fields of oncology and virology. As our understanding of the underlying molecular mechanisms of disease continues to grow, the rational design and synthesis of new pyridone-based compounds will undoubtedly lead to the discovery of the next generation of innovative medicines. This technical guide serves as a foundational resource for researchers and drug development professionals to explore and exploit the full potential of this remarkable chemical scaffold.

References

An In-depth Technical Guide to the Mechanism of Action of Iodinated Pyridones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridone-containing heterocyclic compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile roles in interacting with biological targets.[1][2] Their ability to act as hydrogen bond donors and acceptors, serve as bioisosteres for various functional groups, and favorably influence drug-like properties makes them ideal starting points for inhibitor design.[1][2] The introduction of an iodine atom to the pyridone scaffold can further enhance potency and modulate physicochemical properties. This guide elucidates the primary mechanism of action for biologically active iodinated pyridones, which predominantly function as ATP-competitive kinase inhibitors. By targeting key oncogenic kinases such as PIM-1 and Met, these compounds disrupt critical cell signaling pathways, leading to anti-proliferative effects, cell cycle arrest, and apoptosis. This document provides a detailed overview of the signaling pathways involved, quantitative data on inhibitor potency, and comprehensive protocols for key biological assays.

Core Mechanism of Action: Kinase Inhibition

The principal mechanism of action for many iodinated pyridones with anticancer properties is the inhibition of protein kinases, a class of enzymes that regulate the majority of cellular processes.[3][4] These compounds typically function as Type I kinase inhibitors, reversibly binding to the ATP-binding pocket of the kinase in its active conformation.

The pyridone ring is crucial for this interaction, often forming key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This mimics the interaction of the adenine base of ATP. The iodine atom, along with other substituents on the scaffold, occupies adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity. While the precise role of the iodine can vary, it may form halogen bonds or other non-covalent interactions that enhance binding affinity.

Two well-documented kinase targets for pyridone-based inhibitors are PIM-1 and Met, both of which are critical in cancer progression.

PIM-1 Kinase Inhibition

PIM-1 is a constitutively active serine/threonine kinase that is overexpressed in numerous solid tumors and hematological malignancies, where it plays a central role in promoting cell survival and proliferation.[5][6] PIM-1 kinase inhibitors featuring a pyridone scaffold can be classified based on their specific interactions within the ATP-binding site[7]:

  • ATP-mimetic inhibitors: These compounds form hydrogen bonds with the backbone of Glu121 in the hinge region.[6][7]

  • Non-ATP mimetic inhibitors: These inhibitors typically interact with the catalytic Lys67 residue.[5][7]

By blocking the ATP-binding site, iodinated pyridone inhibitors prevent the phosphorylation of downstream PIM-1 substrates. This disrupts the pro-survival signaling cascade, ultimately leading to the induction of apoptosis.[1][6]

PIM1_Pathway cluster_Inhibitor Mechanism of Action cluster_Downstream Downstream Cellular Effects Pyridone Iodinated Pyridone Inhibitor PIM1 PIM-1 Kinase (ATP-Binding Site) Pyridone->PIM1 Binds to & Blocks ADP ADP p21 p21 / p27 PIM1->p21 Inhibits Bad Bad PIM1->Bad Inhibits ATP ATP ATP->PIM1 Competes with CellCycle Cell Cycle Progression p21->CellCycle Arrests Apoptosis Apoptosis Bad->Apoptosis Promotes Caspases Caspase-3/7 Activation Apoptosis->Caspases Leads to Met_Pathway cluster_Inhibitor Mechanism of Action cluster_Downstream Downstream Signaling Pathways cluster_Effects Cellular Outcomes Pyridone Iodinated Pyridone Inhibitor Met Met Kinase (ATP-Binding Site) Pyridone->Met Binds to & Blocks RAS_RAF RAS-RAF-MAPK Pathway Met->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway Met->PI3K_AKT Activates STAT STAT Pathway Met->STAT Activates ATP ATP ATP->Met Competes with Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Motility Cell Motility & Invasion RAS_RAF->Motility PI3K_AKT->Proliferation STAT->Proliferation Kinase_Assay_Workflow A 1. Prepare serial dilutions of Iodinated Pyridone C 3. Add diluted Inhibitor or DMSO (control) A->C B 2. Add Kinase, Substrate, & Buffer to 96-well plate B->C D 4. Pre-incubate at 30°C (10 min) C->D E 5. Initiate reaction with [γ-32P]-ATP D->E F 6. Incubate at 30°C (20-30 min) E->F G 7. Terminate by spotting on filter paper F->G H 8. Wash filter paper (3x with Phosphoric Acid) G->H I 9. Measure radioactivity (Scintillation Counting) H->I J 10. Plot data and calculate IC50 I->J Caspase_Assay_Workflow A 1. Seed cells in a white 96-well plate B 2. Treat cells with Iodinated Pyridone A->B C 3. Incubate for desired time (e.g., 24h) B->C D 4. Equilibrate plate to room temperature C->D E 5. Add Caspase-Glo® 3/7 Reagent to each well D->E F 6. Mix gently and incubate at RT (1-2h) E->F G 7. Measure luminescence with a luminometer F->G H 8. Analyze data (fold change vs. control) G->H

References

Preliminary Screening of 2,6-diethyl-3-iodo-4(1H)-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed preliminary screening process for the novel compound, 2,6-diethyl-3-iodo-4(1H)-pyridone. Due to the absence of specific literature on this molecule, this document outlines a generalized yet detailed methodology based on established protocols for analogous substituted 4-pyridone and 3-iodo-pyridone derivatives. The guide covers a plausible synthetic route, proposed screening assays to determine biological activity, and detailed experimental protocols. All quantitative data is presented in illustrative tables for clear comparison, and key workflows and pathways are visualized using diagrams. This document serves as a foundational resource for researchers initiating the investigation of this and similar novel chemical entities.

Introduction

The 4-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and kinase inhibitory effects. The introduction of various substituents onto the pyridone ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, iodinated organic compounds have shown potential in various therapeutic areas. This guide focuses on the hypothetical preliminary screening of a novel derivative, this compound, to elucidate its potential as a bioactive agent.

The core structure of this compound combines the known pharmacophore of a 4-pyridone with the chemical properties of an iodine substituent, suggesting the potential for unique biological interactions. The diethyl substitution at positions 2 and 6 may influence solubility and steric interactions with biological targets.

Proposed Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted pyridones. A potential multi-step synthesis is outlined below.

Synthesis Workflow

A Starting Materials: Diethyl Ketone, Ethyl Acetoacetate, Ammonia B Step 1: Hantzsch-like Pyridone Synthesis A->B Reaction C Intermediate: 2,6-diethyl-4-hydroxypyridine B->C Formation D Step 2: Iodination C->D Reagents: I2, Base E Final Product: This compound D->E Formation F Characterization: NMR, Mass Spectrometry, HPLC E->F Analysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Synthesis of 2,6-diethyl-4-hydroxypyridine: A mixture of diethyl ketone, ethyl acetoacetate, and a source of ammonia (e.g., ammonium acetate) would be heated under reflux in a suitable solvent like ethanol. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography.

  • Iodination: The synthesized 2,6-diethyl-4-hydroxypyridine would be dissolved in a suitable solvent, such as dichloromethane or methanol. An iodinating agent, like molecular iodine (I₂) or N-iodosuccinimide (NIS), would be added in the presence of a base (e.g., sodium bicarbonate) to facilitate the electrophilic substitution at the 3-position of the pyridone ring. The reaction would be stirred at room temperature until completion, as indicated by TLC.

  • Purification and Characterization: The final product, this compound, would be purified using column chromatography or recrystallization. The structure and purity of the compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), as well as High-Performance Liquid Chromatography (HPLC).

Preliminary Biological Screening

Given the known activities of substituted pyridones, a preliminary screening cascade would be designed to assess the potential of this compound in key therapeutic areas.

Screening Cascade

A Test Compound: This compound B Primary Screening: Antibacterial Assay (MIC) A->B C Primary Screening: Kinase Inhibition Assay (e.g., Pim-1) A->C D Primary Screening: Cytotoxicity Assay (e.g., MTT) A->D E Secondary Assay (if active in B): Mechanism of Action Studies B->E G Hit Identification and Lead Optimization B->G F Secondary Assay (if active in C): IC50 Determination C->F C->G D->G A Growth Factors B Receptor Tyrosine Kinase A->B C Pim-1 Kinase B->C D Downstream Effectors (e.g., Bad, c-Myc) C->D E Inhibition of Apoptosis & Cell Cycle Progression D->E F This compound F->C Inhibition

An In-depth Technical Guide on the Solubility and Stability of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 4(1H)-Pyridone Derivatives

The 4(1H)-pyridone ring is a significant heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates. These compounds are recognized for their role as inhibitors in various biological pathways. A critical aspect of their development into viable drug candidates is the thorough characterization of their solubility and stability, which are key determinants of bioavailability, shelf-life, and overall therapeutic efficacy.

Structurally, 4(1H)-pyridones exist in tautomeric equilibrium with their 4-hydroxypyridine form. However, for most derivatives, the keto-form is predominantly favored in both solid and liquid states, particularly in polar environments.[1] The 4-pyridone core is noted for its polar nature, which generally imparts greater metabolic stability when compared to related fused-ring systems like 4-quinolones.[2]

This guide focuses on 2,6-diethyl-3-iodo-4(1H)-pyridone, providing an in-depth analysis of its expected solubility and stability profile based on its unique substitution pattern.

Predicted Physicochemical Properties and Their Implications

The solubility and stability of this compound are dictated by the interplay of the hydrophilic 4(1H)-pyridone core and the lipophilic substituents: two ethyl groups at positions 2 and 6, and an iodine atom at position 3.

The aqueous solubility of a compound is a critical factor for its absorption and distribution in biological systems. While the parent 4-pyridone is soluble in water[3], the substituents on the target molecule are expected to significantly decrease its aqueous solubility.

  • Effect of Diethyl Groups: The two ethyl groups are alkyl substituents, which are inherently hydrophobic. Their presence will increase the nonpolar surface area of the molecule, thereby reducing its affinity for water.

  • Effect of the Iodo Group: The iodine atom is a large, polarizable, and hydrophobic halogen. It will further contribute to the lipophilicity of the compound, likely leading to a further reduction in aqueous solubility.

Conversely, the presence of these lipophilic groups suggests that this compound will exhibit good solubility in nonpolar organic solvents. In the context of drug development, poor aqueous solubility can present challenges for formulation but may be advantageous for permeating lipid-rich biological membranes.

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. The stability of this compound will be influenced by factors such as pH, light, temperature, and oxidative stress.

  • pH-Dependent Stability: The 4(1H)-pyridone ring contains both a weakly acidic N-H proton and a basic carbonyl group, allowing it to act as both a hydrogen bond donor and acceptor. The stability of the molecule may be compromised at extremes of pH due to hydrolysis or other degradation reactions.

  • Photostability: Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light. The presence of the iodine atom may increase the photosensitivity of the molecule, potentially leading to de-iodination or other photochemical reactions.

  • Thermal Stability: The intrinsic thermal stability of the 4(1H)-pyridone ring is generally robust. However, the overall stability of the substituted compound should be empirically determined.

  • Oxidative Stability: The pyridine ring is generally stable to oxidation, but the substituents may provide sites for oxidative attack.

Comparative Physicochemical Data

To provide a frame of reference, the following table summarizes the known properties of the parent 4-pyridone and related derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
4-PyridoneC₅H₅NO95.10150Soluble in water[3]
2-PyridoneC₅H₅NO95.10107.8Soluble in water, methanol, acetone[4]
3-Hydroxy-1,2-dimethyl-4(1H)-pyridoneC₇H₉NO₂139.15272-275Data not available
N-Methyl-4-pyridone-3-carboxamideC₇H₈N₂O₂152.15Data not availableSoluble in PBS (≥ 50 mg/mL)[5]

Experimental Protocols

Given the absence of specific data, the following section outlines standard experimental protocols for determining the solubility and stability of a novel compound like this compound.

The choice of method for solubility determination often depends on the stage of drug development and the amount of material available.

4.1.1 Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound.[6]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

4.1.2 Kinetic Solubility Determination

This high-throughput method is often used in early discovery to rapidly assess the solubility of a large number of compounds.[7]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

  • Precipitation Detection: Monitor the solution for the formation of a precipitate over a short period (e.g., 1-2 hours). Precipitation can be detected by nephelometry (light scattering), UV-Vis spectroscopy, or direct visual observation.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Stability testing is conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).

4.2.1 Long-Term and Accelerated Stability Studies

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Container Closure System: Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Methods: Employ a validated, stability-indicating analytical method (typically HPLC) to detect any changes in the purity, potency, and degradation profile of the compound.

4.2.2 Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and establish degradation pathways.[8]

  • Conditions: Expose the compound to conditions more severe than those used for accelerated stability testing. This includes:

    • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.

    • Oxidation: Treat with a solution of hydrogen peroxide.

    • Thermal Degradation: Expose the solid compound to high temperatures.

    • Photostability: Expose the compound to a controlled source of UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples to identify and characterize any degradation products, typically using LC-MS/MS and NMR.

Visualizations

G start Start: Solubility Determination compound Weigh excess compound start->compound solvent Add known volume of solvent compound->solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h) solvent->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC, LC-MS) separate->analyze result Report solubility (e.g., mg/mL) analyze->result

A general workflow for thermodynamic solubility determination.

Based on known metabolic pathways of pyridine derivatives, a likely initial step in the degradation of this compound, particularly in biological or environmental systems, involves hydroxylation followed by ring cleavage.

G parent This compound hydroxylated Hydroxylated Intermediate parent->hydroxylated Hydroxylation (e.g., P450 enzymes) ring_opened Ring-Opened Product hydroxylated->ring_opened Dioxygenase-mediated ring cleavage further_degradation Further Degradation Products (e.g., aliphatic acids) ring_opened->further_degradation Metabolism

A plausible initial degradation pathway for a 4-pyridone derivative.

Conclusion and Recommendations

While a precise quantitative assessment of the solubility and stability of this compound requires empirical data, this guide provides a scientifically grounded forecast of its likely physicochemical properties. The presence of two ethyl groups and an iodo substituent on the 4(1H)-pyridone core strongly suggests that the compound will have low aqueous solubility but good solubility in organic solvents. Its stability will need to be carefully evaluated under various stress conditions, with particular attention to potential photodegradation and behavior at pH extremes.

For researchers and drug development professionals, it is imperative to:

  • Conduct rigorous experimental solubility studies using the protocols outlined.

  • Perform comprehensive stability testing following ICH guidelines to establish a retest period and identify potential degradation products.

  • Develop and validate a stability-indicating analytical method as a prerequisite for accurate stability assessment.

The insights and methodologies presented in this guide serve as a robust framework for the systematic characterization of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2,6-diethyl-3-iodo-4(1H)-pyridone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, featured in a wide array of biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, makes it an attractive core for drug design.[1][2] The introduction of various substituents allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This document focuses on the potential medicinal chemistry applications of a specific derivative, 2,6-diethyl-3-iodo-4(1H)-pyridone .

While specific experimental data for this compound is not extensively available in the public domain, by examining related compounds, we can extrapolate its potential applications and provide generalized protocols for its synthesis and biological evaluation. The presence of diethyl groups at the 2 and 6 positions can influence lipophilicity and steric interactions with biological targets. The iodo-substituent at the 3-position is particularly interesting, as halogenation at this position has been shown to significantly enhance the biological activity of 4(1H)-pyridones in some contexts.[3]

These notes provide an overview of the potential applications of this compound, along with detailed protocols for its potential synthesis and for evaluating its efficacy in two key areas of medicinal chemistry: kinase inhibition and cytotoxicity.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related pyridone derivatives, this compound is a promising candidate for investigation in the following areas:

  • Kinase Inhibition: The pyridone scaffold is a known hinge-binding motif for various kinases.[1] Numerous pyridone-containing molecules have been developed as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5][6] The diethyl and iodo substituents of the target compound could confer selectivity and potency towards specific kinases.

  • Anticancer Activity: By targeting kinases or other cancer-related pathways, this compound may exhibit cytotoxic or antiproliferative effects against cancer cell lines. The evaluation of its cytotoxicity is a crucial first step in assessing its potential as an anticancer agent.[7]

  • Antimalarial Activity: Certain 4(1H)-pyridone derivatives have demonstrated potent antimalarial activity by inhibiting the cytochrome bc1 complex of Plasmodium falciparum.[3][8][9] The specific substitution pattern of this compound warrants its investigation against various strains of the malaria parasite.

  • Antiviral Activity: The pyridone core is also found in several antiviral agents.[1] For instance, 3-iodopyridin-2(1H)-one derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1]

Data on Related Bioactive Pyridone Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize quantitative data for various classes of bioactive pyridone compounds.

Table 1: Kinase Inhibitory Activity of Representative Pyridone Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Pyridin-2(1H)-one derivativesc-Src kinase12.5 - >300[4][5][6]
Pyrido[1,2-e]purine-2,4(1H,3H)-dioneM. tuberculosis ThyX84.3% inhibition at 200 µM[10]

Table 2: Cytotoxic Activity of Representative Pyridone Derivatives

Compound ClassCell LineIC50 (µg/mL)Reference
Pyrazole and Nicotinonitrile containing heterocyclesHepG2 (Hepatocellular carcinoma)5.16 - 15.32[7]
Pyrazole and Nicotinonitrile containing heterocyclesHeLa (Cervical carcinoma)4.26 - >50[7]
Pyrano[3,2-c]pyridonesJurkat (T-cell leukemia)0.33 - >100[11]

Table 3: Antimalarial Activity of Representative 4(1H)-pyridone Derivatives

Compound ClassParasite StrainIC50 (nM)Reference
Diaryl ether substituted 4-pyridonesP. falciparum<1 - 500[12]
5-Pyridinyl-4(1H)-pyridonesP. falciparum1 - 100[13][14]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be envisioned in two main stages: the synthesis of the 2,6-diethyl-4(1H)-pyridone core, followed by its iodination.

Part 1: Synthesis of 2,6-diethyl-4(1H)-pyridone

This protocol is based on the general synthesis of 2,6-disubstituted 4(1H)-pyridones via a cyclocondensation reaction.[3]

Materials:

  • Diethyl 3-oxopentanedioate

  • Ammonia solution (28-30%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve diethyl 3-oxopentanedioate in ethanol.

  • To the stirred solution, add a stoichiometric excess of concentrated ammonia solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-diethyl-4(1H)-pyridone.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Iodination of 2,6-diethyl-4(1H)-pyridone

This protocol is a general method for the direct C-H iodination of pyridones.[15]

Materials:

  • 2,6-diethyl-4(1H)-pyridone

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,6-diethyl-4(1H)-pyridone in dichloromethane in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Slowly add trifluoroacetic acid (2.0 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the ability of a compound to inhibit a specific protein kinase.[4][16]

Materials:

  • Recombinant human kinase (e.g., c-Src)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and the test compound or vehicle (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, which can be used to determine the cytotoxic effects of a compound.[7][17][18][19]

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or controls (vehicle and positive control).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2,6-diethyl-4(1H)-pyridone cluster_iodination Iodination start Diethyl 3-oxopentanedioate step1 Cyclocondensation with Ammonia start->step1 product1 2,6-diethyl-4(1H)-pyridone step1->product1 step2 Direct C-H Iodination (NIS, TFA) product1->step2 product2 This compound step2->product2

Caption: Proposed synthetic workflow for this compound.

Kinase_Inhibition_Workflow cluster_assay Kinase Inhibition Assay start Prepare serial dilutions of test compound step1 Incubate kinase, substrate, and compound start->step1 step2 Initiate reaction with ATP step1->step2 step3 Measure remaining ATP (Luminescence) step2->step3 end Calculate % inhibition and IC50 step3->end

Caption: Experimental workflow for in vitro kinase inhibition assay.

Cytotoxicity_Assay_Workflow cluster_assay MTT Cytotoxicity Assay start Seed cells in 96-well plate step1 Treat cells with test compound start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT and incubate step2->step3 step4 Solubilize formazan crystals step3->step4 step5 Measure absorbance step4->step5 end Calculate % viability and IC50 step5->end

Caption: Experimental workflow for MTT cytotoxicity assay.

Kinase_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Pyridone This compound (Potential Inhibitor) Pyridone->RAF

Caption: A generic MAP Kinase signaling pathway, a potential target for pyridone inhibitors.

Cytochrome_bc1_Complex cluster_electron_transport Mitochondrial Electron Transport Chain UQH2 Ubihydroquinone (UQH2) ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII 2e- UQ Ubiquinone (UQ) CytC Cytochrome c ComplexIII->UQ ComplexIII->CytC e- Pyridone 4(1H)-pyridone derivative (Potential Inhibitor) Pyridone->ComplexIII Inhibits Qi or Qo site

Caption: Inhibition of the mitochondrial cytochrome bc1 complex by 4(1H)-pyridone derivatives.

References

Application Notes and Protocols for the Quantification of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-diethyl-3-iodo-4(1H)-pyridone in pharmaceutical preparations. Two distinct analytical methods are presented: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and bioanalytical applications.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of this compound in bulk drug substance and finished pharmaceutical products. It offers a balance of performance, reliability, and accessibility.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary gradient HPLC system equipped with a degasser, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation (for a Tablet Formulation):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the amount of this compound in the sample preparations by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices, such as biological fluids, or for the detection of trace-level impurities.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • Analyte (this compound): Precursor ion [M+H]⁺ → Product ion (To be determined by direct infusion and compound optimization).

    • Internal Standard (IS): (A suitable stable isotope-labeled analog or a structurally similar compound should be used).

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare primary stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare calibration standards by spiking the appropriate matrix (e.g., blank pharmaceutical excipient mixture, plasma) with the analyte stock solution to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.

  • QC Samples: Prepare quality control samples at low, medium, and high concentrations within the calibration range in the same manner as the working standards.

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use a weighted linear regression model for the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the two analytical methods for the quantification of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.2 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.1 ng/mL
Precision (%RSD) < 2.0%< 10%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start weigh Accurate Weighing of Sample/Standard start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution (for Standards) dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC/LC-MS System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Concentration Calculation calibrate->quantify report Final Report quantify->report

Caption: General experimental workflow for the quantification of this compound.

Unveiling Cellular Mechanisms: Application and Protocols for the Chemical Probe 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to detailed application notes and protocols for the novel chemical probe, 2,6-diethyl-3-iodo-4(1H)-pyridone. This pyridinone-based compound presents a valuable tool for investigating cellular signaling pathways, offering potential for new therapeutic discoveries. Its unique structure allows for potent and selective interaction with specific biological targets, making it an ideal probe for elucidating complex biological processes.

Introduction

This compound is a synthetic small molecule belonging to the pyridinone class of compounds. Members of this class have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anti-cancer effects. The introduction of an iodine atom at the 3-position and diethyl groups at the 2- and 6-positions of the pyridinone ring confers specific properties to this molecule, enhancing its utility as a chemical probe for studying enzyme kinetics, protein-ligand interactions, and cellular signaling cascades.

Key Applications

  • Target Identification and Validation: As a chemical probe, this compound can be utilized in chemical proteomics approaches to identify its direct binding partners in a cellular context.

  • Enzyme Inhibition Studies: The pyridinone scaffold is a known metal chelator, suggesting potential inhibitory activity against metalloenzymes. This probe can be used to study the kinetics and mechanism of inhibition of such enzymes.

  • Modulation of Signaling Pathways: By observing the cellular response to treatment with this probe, researchers can dissect its impact on specific signaling pathways, such as MAP kinase or NF-κB signaling.

  • High-Throughput Screening: The well-defined structure of this compound makes it a suitable candidate for use in high-throughput screening assays to identify novel modulators of its target(s).

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table provides a template for summarizing key parameters once determined.

ParameterValueExperimental Context
IC₅₀ (Target Enzyme) TBDIn vitro enzymatic assay
Kᵢ (Target Enzyme) TBDEnzyme inhibition kinetics
EC₅₀ (Cell-based) TBDCell viability or functional assay
Binding Affinity (Kᴅ) TBDSurface Plasmon Resonance or Isothermal Titration Calorimetry
Cellular Permeability TBDPAMPA or Caco-2 assay

TBD: To be determined through experimentation.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in a research setting.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of the chemical probe on a putative target enzyme.

Materials:

  • This compound (stock solution in DMSO)

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the chemical probe in the assay buffer.

  • Add a fixed concentration of the target enzyme to each well of the microplate.

  • Add the diluted chemical probe to the wells and incubate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the probe concentration.

experimental_workflow_enzyme_inhibition start Start prep_probe Prepare Probe Serial Dilution start->prep_probe add_enzyme Add Target Enzyme to Plate prep_probe->add_enzyme add_probe Add Probe and Incubate add_enzyme->add_probe add_substrate Add Substrate to Initiate Reaction add_probe->add_substrate measure Measure Reaction Progress add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for in vitro enzyme inhibition assay.
Protocol 2: Western Blot Analysis of a Downstream Signaling Target

This protocol describes how to assess the effect of the chemical probe on the phosphorylation status or expression level of a downstream protein in a signaling pathway.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Transfer buffer and membrane

  • Blocking buffer

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the chemical probe for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with a primary antibody specific for the target protein (e.g., phospho-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the probe on the target protein.

Hypothetical Signaling Pathway Modulation

Based on the activities of other pyridinone compounds, this compound could potentially inhibit a kinase involved in a pro-inflammatory signaling pathway, such as the p38 MAPK pathway.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor TAK1 TAK1 receptor->TAK1 Stimulus MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TF Transcription Factors (e.g., ATF2, CREB) p38->TF probe This compound probe->p38 Inhibition gene_expression Gene Expression (e.g., Cytokines) TF->gene_expression

Hypothetical inhibition of the p38 MAPK pathway.

This diagram illustrates the hypothetical inhibition of p38 MAPK by this compound, leading to a downstream blockade of pro-inflammatory gene expression.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound represents a promising new chemical probe for the exploration of cellular signaling pathways. The protocols and information provided herein serve as a guide for researchers to effectively utilize this tool in their investigations, with the potential to uncover novel biological insights and identify new therapeutic targets.

Synthetic Routes to Functionalized 2,6-diethyl-4-pyridones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of functionalized 2,6-diethyl-4-pyridones, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocols outlined below describe the synthesis of the core 2,6-diethyl-4-pyridone structure followed by methods for its functionalization at the N1, C3, and C5 positions.

I. Synthesis of the 2,6-diethyl-4-pyridone Core

The synthesis of the 2,6-diethyl-4-pyridone core is a two-step process commencing with the formation of a key β-diketone precursor, 3,5-heptanedione, followed by cyclization and subsequent reaction with ammonia to yield the desired pyridone.

Step 1: Synthesis of 3,5-Heptanedione via Claisen Condensation

The initial step involves a Claisen condensation between ethyl propionate and methyl ethyl ketone, catalyzed by a strong base such as sodium ethoxide, to yield the β-diketone, 3,5-heptanedione.

Experimental Protocol:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the cooled sodium ethoxide solution, a mixture of ethyl propionate (1.0 eq) and methyl ethyl ketone (1.0 eq) is added dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The resulting sodium salt of the β-diketone is precipitated by the addition of diethyl ether.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and then dissolved in water.

  • The aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 5-6, leading to the precipitation of 3,5-heptanedione.

  • The product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether), and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford crude 3,5-heptanedione, which can be purified by vacuum distillation.

Step 2: Synthesis of 2,6-diethyl-4-pyrone and Conversion to 2,6-diethyl-4-pyridone

The synthesized 3,5-heptanedione is then cyclized to form 2,6-diethyl-4-pyrone, which is subsequently converted to the target 2,6-diethyl-4-pyridone by reaction with an ammonia source.

Experimental Protocol:

  • 3,5-Heptanedione (1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • A dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously with cooling.

  • The mixture is heated at reflux for 2-4 hours to effect cyclization to 2,6-diethyl-4-pyrone.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The crude 2,6-diethyl-4-pyrone is extracted with an organic solvent, dried, and the solvent is evaporated.

  • The crude pyrone is then dissolved in a sealed reaction vessel with an ethanolic solution of ammonia or aqueous ammonium hydroxide.

  • The vessel is heated to 100-120 °C for 6-12 hours.

  • Upon cooling, the product, 2,6-diethyl-4-pyridone, often crystallizes from the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Quantitative Data Summary for Core Synthesis:

StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1. 3,5-Heptanedione Synthesis Ethyl propionate, Methyl ethyl ketoneSodium ethoxideAnhydrous Ethanol0 - RT12 - 1860 - 75
2. 4-Pyridone Formation 3,5-Heptanedione, Ammonia sourceH₂SO₄ or PPAEthanolReflux/1208 - 1670 - 85

II. Functionalization of 2,6-diethyl-4-pyridone

The 2,6-diethyl-4-pyridone core can be further functionalized at the nitrogen atom (N1) or the carbon atoms at positions 3 and 5 (C3/C5).

N1-Alkylation

Alkylation at the nitrogen atom can be achieved by treating the 2,6-diethyl-4-pyridone with an alkylating agent in the presence of a base. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation.

Experimental Protocol:

  • To a solution of 2,6-diethyl-4-pyridone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride (1.1 eq) is added portion-wise at 0 °C.

  • The mixture is stirred for 30-60 minutes to form the corresponding pyridone salt.

  • The desired alkylating agent (e.g., an alkyl halide, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for N1-Alkylation:

FunctionalizationReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
N1-Alkylation 2,6-diethyl-4-pyridone, Alkyl halideK₂CO₃ or NaHDMFRT - 604 - 1280 - 95
C3/C5-Halogenation

Electrophilic halogenation can introduce a halogen atom at the C3 and/or C5 positions of the pyridone ring.

Experimental Protocol:

  • 2,6-diethyl-4-pyridone (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane).

  • A halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-2.2 eq, depending on whether mono- or di-substitution is desired) is added portion-wise.

  • The reaction mixture is stirred at room temperature or heated to 40-50 °C for 2-8 hours.

  • After completion, the reaction is quenched with a solution of sodium thiosulfate to remove any excess halogenating agent.

  • The product is extracted with an organic solvent, washed with sodium bicarbonate solution and brine, dried, and concentrated.

  • Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data for C3/C5-Halogenation:

FunctionalizationReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
C3/C5-Halogenation 2,6-diethyl-4-pyridone, NBS or NCS-Acetic AcidRT - 502 - 875 - 90
C3/C5-Nitration

Nitration at the C3 and/or C5 positions can be achieved using standard nitrating agents.

Experimental Protocol:

  • 2,6-diethyl-4-pyridone (1.0 eq) is added portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • The reaction mixture is stirred at 0-10 °C for 1-3 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

  • Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Quantitative Data for C3/C5-Nitration:

FunctionalizationReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
C3/C5-Nitration 2,6-diethyl-4-pyridoneHNO₃/H₂SO₄-0 - 101 - 365 - 80

III. Visualizations

Synthetic_Pathway_Core cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation Ethyl Propionate Ethyl Propionate 3,5-Heptanedione 3,5-Heptanedione Ethyl Propionate->3,5-Heptanedione NaOEt, EtOH Methyl Ethyl Ketone Methyl Ethyl Ketone Methyl Ethyl Ketone->3,5-Heptanedione 2,6-diethyl-4-pyrone 2,6-diethyl-4-pyrone 3,5-Heptanedione->2,6-diethyl-4-pyrone H+ 2,6-diethyl-4-pyridone 2,6-diethyl-4-pyridone 2,6-diethyl-4-pyrone->2,6-diethyl-4-pyridone NH3, heat

Caption: Synthesis of the 2,6-diethyl-4-pyridone core.

Functionalization_Pathways cluster_N1 N1-Functionalization cluster_C3C5 C3/C5-Functionalization 2,6-diethyl-4-pyridone 2,6-diethyl-4-pyridone N1-Alkyl-2,6-diethyl-4-pyridone N1-Alkyl-2,6-diethyl-4-pyridone 2,6-diethyl-4-pyridone->N1-Alkyl-2,6-diethyl-4-pyridone R-X, Base C3-Halo-2,6-diethyl-4-pyridone C3-Halo-2,6-diethyl-4-pyridone 2,6-diethyl-4-pyridone->C3-Halo-2,6-diethyl-4-pyridone NXS C3-Nitro-2,6-diethyl-4-pyridone C3-Nitro-2,6-diethyl-4-pyridone 2,6-diethyl-4-pyridone->C3-Nitro-2,6-diethyl-4-pyridone HNO3/H2SO4

Caption: Functionalization of the 2,6-diethyl-4-pyridone core.

Application Notes and Protocols for Cell-Based Assays with Pyridinone-Based HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "2,6-diethyl-3-iodo-4(1H)-pyridone" did not yield specific data. The following application notes and protocols are based on a representative and well-characterized pyridinone-based HIF-1α inhibitor, referred to here as Compound P , which serves as an exemplary model for this class of molecules. Researchers should validate these protocols for their specific pyridinone derivative.

Introduction

Pyridinone derivatives have emerged as a significant class of heterocyclic compounds with diverse biological activities. A notable application of certain pyridinone-based molecules is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and is a key target in cancer therapy due to its role in tumor progression, angiogenesis, and metabolism. These application notes provide detailed protocols for utilizing pyridinone-based compounds in cell-based assays to characterize their inhibitory effects on the HIF-1α pathway.

Data Summary: In Vitro Efficacy of Compound P

The inhibitory activities of the representative pyridinone, Compound P, were evaluated in various cell-based assays. The quantitative data are summarized in the table below for easy comparison.

Assay TypeCell LineInducing AgentReadoutIC50 ValueReference
HRE Reporter AssayME-180CoCl₂ (100 µM)β-lactamase Activity5.8 µM[1]
HRE Reporter AssayME-180Low Oxygen (≤1%)β-lactamase Activity7.2 µM[1]
VEGF Secretion AssayME-180Low Oxygen (≤1%)VEGF Concentration9.5 µM[1]
HIF-1α AccumulationME-180Low Oxygen (≤1%)Western BlotSignificant Inhibition[1]

Signaling Pathway: HIF-1α Inhibition

Under hypoxic conditions, the prolyl hydroxylase (PHD) enzymes are inactive, leading to the stabilization of the HIF-1α subunit. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), inducing their transcription. Compound P and related pyridinones are believed to interfere with this pathway by inhibiting the accumulation of HIF-1α protein.

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia PHD_inactive PHD (inactive) Hypoxia->PHD_inactive inhibits HIF1a_stabilized HIF-1α (stabilized) PHD_inactive->HIF1a_stabilized allows stabilization HIF1a_nuc HIF-1α HIF1a_stabilized->HIF1a_nuc translocation CompoundP Compound P CompoundP->HIF1a_stabilized inhibits accumulation HIF1b HIF-1β HIF1_dimer HIF-1α/β Dimer HRE HRE HIF1_dimer->HRE binds to Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE->Gene_Transcription activates HIF1a_nucHIF1b HIF1a_nucHIF1b HIF1a_nucHIF1b->HIF1_dimer

Figure 1. Simplified diagram of the HIF-1α signaling pathway and the inhibitory action of Compound P.

Experimental Protocols

Hypoxia Response Element (HRE) Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1. It utilizes a cell line stably transfected with a reporter gene (e.g., β-lactamase or luciferase) under the control of an HRE promoter.

Experimental Workflow:

Figure 2. Workflow for the HRE Reporter Gene Assay.

Protocol:

  • Cell Seeding: Seed ME-180 cells containing an HRE-β-lactamase reporter into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridinone compound in appropriate cell culture medium. Add the compound solutions to the wells. Include a vehicle control (e.g., DMSO).

  • Hypoxia Induction:

    • Chemical Induction: Add CoCl₂ to a final concentration of 100 µM.

    • Environmental Induction: Place the plates in a hypoxic chamber with ≤1% O₂.

  • Incubation: Incubate the plates for 16-24 hours under inducing conditions.

  • Signal Detection: Add the β-lactamase substrate according to the manufacturer's instructions and measure the fluorescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for HIF-1α Accumulation

This protocol directly assesses the effect of the compound on the protein levels of HIF-1α.

Protocol:

  • Cell Culture and Treatment: Plate ME-180 cells in 6-well plates. Once confluent, treat the cells with the pyridinone compound at various concentrations for 1-2 hours.

  • Hypoxia Induction: Transfer the plates to a hypoxic chamber (≤1% O₂) for 4-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

VEGF Secretion Assay (ELISA)

This assay measures the secretion of VEGF, a key downstream target of HIF-1, from cells.

Protocol:

  • Cell Culture and Treatment: Seed ME-180 cells in a 24-well plate. Treat with the pyridinone compound as described above.

  • Hypoxia Induction: Induce hypoxia for 16-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Quantify the amount of VEGF in the supernatant using a commercially available human VEGF ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of VEGF in each sample. Calculate the inhibition of VEGF secretion relative to the vehicle control.

Safety Precautions

  • Handle all chemical compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for the specific pyridinone derivative being used.

  • Cell culture work should be performed in a sterile biosafety cabinet.

References

Application Notes and Protocols: 2,6-diethyl-3-iodo-4(1H)-pyridone as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2,6-diethyl-3-iodo-4(1H)-pyridone as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the introduction of a substituted pyridone moiety into a wide range of molecular scaffolds, which is of significant interest in medicinal chemistry due to the prevalence of the pyridone core in bioactive molecules.

The key reactivity of this intermediate lies in the carbon-iodine bond at the 3-position of the pyridone ring, which allows for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of complex organic molecules.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the readily available diethyl malonate and propionyl chloride, followed by iodination.

Step 1: Synthesis of 2,6-diethyl-4-hydroxypyridine

A plausible route to the core pyridone structure involves the condensation of a β-keto ester with an enamine, followed by cyclization. While a specific procedure for the diethyl derivative was not found, a general approach for similar structures is outlined below.

Experimental Protocol: Synthesis of 2,6-diethyl-4-hydroxypyridine (General Procedure)

  • Formation of the β-keto ester: Diethyl malonate is reacted with a base such as sodium ethoxide, followed by acylation with propionyl chloride to yield the corresponding diethyl 2-propionylmalonate.

  • Enamine formation: The resulting β-keto ester is then reacted with ammonia or an ammonia source to form the enamine.

  • Cyclization: Intramolecular condensation of the enamine, often under acidic or basic conditions, leads to the formation of the 2,6-diethyl-4-hydroxypyridine ring.

Step 2: Iodination of 2,6-diethyl-4-hydroxypyridine

The iodination of the 4-hydroxypyridine ring at the 3-position can be achieved using various iodinating agents. A general and effective method for the iodination of hydroxypyridines has been reported and can be adapted for this specific substrate.

Experimental Protocol: Iodination of 2,6-diethyl-4-hydroxypyridine

  • To a solution of 2,6-diethyl-4-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The product, this compound, is expected to precipitate from the reaction mixture.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the desired product.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with potential biological activity.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the 3-position of the pyridone and a terminal alkyne. This reaction is a powerful tool for the synthesis of arylalkynes.[1][2]

Experimental Protocol: Sonogashira Coupling of this compound

  • In a reaction vessel, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add a suitable solvent, typically an amine base like triethylamine or a mixture of solvents such as DMF or THF with an amine.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, work up the reaction by removing the solvent and purifying the residue by column chromatography.

Table 1: Representative Sonogashira Coupling Reactions of Aryl Iodides

EntryAryl IodideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2) / CuI (4)Et₃NTHFRT95
24-IodotolueneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)i-Pr₂NHDMF5092
33-Iodopyridine1-HeptynePd(OAc)₂ (2) / PPh₃ (4) / CuI (5)K₂CO₃Acetonitrile8088

Note: The data in this table is representative of Sonogashira reactions with various aryl iodides and is intended to provide a general guideline for reaction conditions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridone and an organoboron compound, typically a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a reaction flask, add this compound (1.0 eq), the aryl or vinyl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere with stirring. The reaction temperature can range from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8096
23-Iodopyridine4-Methylphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O10091
31-Iodonaphthalene2-Thiopheneboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene/H₂O11094

Note: This table provides examples of Suzuki-Miyaura couplings with different aryl iodides to illustrate the general reaction conditions.

The Heck reaction enables the formation of a carbon-carbon bond between the pyridone and an alkene, leading to substituted alkenes.[3]

Experimental Protocol: Heck Coupling of this compound

  • In a reaction vessel, dissolve this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.04 eq).

  • Add a base, typically an amine like triethylamine or a carbonate such as K₂CO₃.

  • Add a polar aprotic solvent like DMF or NMP.

  • Heat the mixture, typically between 80 and 140 °C, under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product. Purify by column chromatography.

Table 3: Representative Heck Coupling Reactions of Aryl Iodides

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF10090
24-Iodoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ (2)K₂CO₃NMP12085
32-Iodothiophene1-OctenePd(PPh₃)₄ (3)NaOAcDMA13088

Note: The data presented are for illustrative purposes, showing typical conditions for Heck reactions of various aryl iodides.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the pyridone with a primary or secondary amine.[4]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Charge a reaction tube with this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, XPhos, or DavePhos, 0.02-0.1 eq), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction's progress.

  • After the reaction is complete, cool the mixture, quench with water, and extract the product. Purify via column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Reactions of Aryl Iodides

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene10098
21-IodonaphthaleneAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11093
33-IodopyridineBenzylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene9095

Note: This table showcases typical conditions for the Buchwald-Hartwig amination of various aryl iodides.

Visualizations

Synthesis_Pathway Diethyl Malonate Diethyl Malonate Intermediate_A 2,6-diethyl-4-hydroxypyridine Diethyl Malonate->Intermediate_A Propionyl Chloride Propionyl Chloride Propionyl Chloride->Intermediate_A Final_Product This compound Intermediate_A->Final_Product Iodination NIS N-Iodosuccinimide NIS->Final_Product Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Suzuki Suzuki-Miyaura (+ Boronic Acid) Start->Suzuki Heck Heck (+ Alkene) Start->Heck Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Product_Sonogashira 3-Alkynyl-2,6-diethyl-4(1H)-pyridone Sonogashira->Product_Sonogashira Product_Suzuki 3-Aryl/Vinyl-2,6-diethyl-4(1H)-pyridone Suzuki->Product_Suzuki Product_Heck 3-Alkenyl-2,6-diethyl-4(1H)-pyridone Heck->Product_Heck Product_Buchwald 3-Amino-2,6-diethyl-4(1H)-pyridone Buchwald->Product_Buchwald

References

Application Notes and Protocols for the Iodination of 2,6-diethyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated pyridone scaffolds are valuable intermediates in organic synthesis and medicinal chemistry. The introduction of an iodine atom onto the pyridone ring provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecules and potential drug candidates. 2,6-diethyl-4(1H)-pyridone is an electron-rich heterocyclic system, making it amenable to electrophilic substitution. Iodination typically occurs at the C3 and C5 positions. Due to the symmetry of the starting material, these positions are equivalent, leading to a single mono-iodinated product. This document provides detailed protocols for the iodination of 2,6-diethyl-4(1H)-pyridone using various established methods.

Reaction Scheme

The target transformation is the mono-iodination of 2,6-diethyl-4(1H)-pyridone to yield 3-iodo-2,6-diethyl-4(1H)-pyridone.

ReactionScheme cluster_reactants Reactant cluster_product Product reactant 2,6-diethyl-4(1H)-pyridone reactant_img reagents + Iodinating Reagent (e.g., NIS, ICl, I₂) reactant_img->reagents product 3-iodo-2,6-diethyl-4(1H)-pyridone product_img reagents->product_img Reaction Conditions

Caption: General reaction for the iodination of 2,6-diethyl-4(1H)-pyridone.

Data Summary: Iodination of 4-Pyridone Derivatives

The following table summarizes various methods reported for the iodination of 4-pyridone and related heterocyclic structures. While specific data for 2,6-diethyl-4(1H)-pyridone is not extensively published, these examples provide a strong basis for protocol development.

SubstrateIodinating Reagent/SystemConditionsProduct(s)Yield (%)Reference
4-HydroxypyridineN-Iodosuccinimide (NIS)Acetonitrile, rt3-Iodo-4-hydroxypyridine-[1]
4-HydroxypyridineI₂ / NaOCl / NaClO₂Water3,5-Diiodo-4-hydroxypyridine-[1]
4-HydroxypyridineI(Py)₂BF₄CH₂Cl₂3,5-Diiodo-4-hydroxypyridine95[1]
N-substituted PyridonesNaI / K₂S₂O₈ / MnSO₄Dichloroethane, 130 °CC3/C5-Iodinated Pyridones42-66[2][3]
C5-blocked PyridoneNaI / K₂S₂O₈ / MnSO₄Dichloroethane, 130 °CC3-Iodinated PyridoneExcellent[2]
C3-blocked PyridoneNaI / K₂S₂O₈ / MnSO₄Dichloroethane, 130 °CC5-Iodinated PyridoneGood[2]
Deactivated AromaticsN-Iodosuccinimide (NIS)H₂SO₄, 0-20 °CIodinated Aromatics-[4]
Activated AromaticsN-Iodosuccinimide (NIS) / TFA (cat.)Acetonitrile, rtIodinated AromaticsExcellent[5][6]

Experimental Protocols

Protocol 1: Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol employs N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent, activated by a catalytic amount of trifluoroacetic acid (TFA).[5][7] It is suitable for electron-rich substrates.

Materials:

  • 2,6-diethyl-4(1H)-pyridone

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,6-diethyl-4(1H)-pyridone (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Carefully add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine/NIS (the color will fade).

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to afford the pure 3-iodo-2,6-diethyl-4(1H)-pyridone.

Caption: Workflow for iodination using N-Iodosuccinimide (NIS).

Protocol 2: Radical C-H Iodination

This method utilizes a radical-based pathway for C-H iodination and is effective for a range of pyridone derivatives.[2][8][9]

Materials:

  • 2,6-diethyl-4(1H)-pyridone

  • Sodium iodide (NaI)

  • Potassium persulfate (K₂S₂O₈)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction tube or pressure vessel

  • Oil bath

Procedure:

  • In a sealable reaction tube, combine 2,6-diethyl-4(1H)-pyridone (1.0 eq), sodium iodide (2.0 eq), potassium persulfate (2.0 eq), and manganese(II) sulfate monohydrate (0.2 eq).

  • Add 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.2 M.

  • Securely seal the reaction tube.

  • Place the tube in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.

  • After cooling to room temperature, carefully unseal the tube.

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Combine the organic filtrates and wash them with saturated aqueous Na₂S₂O₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via silica gel column chromatography to isolate the desired product.

Protocol 3: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent.[10][11] Reactions are often rapid but require careful handling of the reagent.

Materials:

  • 2,6-diethyl-4(1H)-pyridone

  • Iodine monochloride (ICl), 1.0 M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-diethyl-4(1H)-pyridone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine monochloride (1.05 eq, 1.0 M solution in DCM) dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC. If the reaction is sluggish, a small amount of methanol can be added to increase the polarity of the solvent.

  • Once the reaction is complete (typically 1-4 hours), quench by slowly adding saturated Na₂S₂O₃ solution until the reddish-brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by silica gel chromatography to obtain the final product.

Logical Pathway: Electrophilic Aromatic Substitution

The iodination of the 4-pyridone ring proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The electron-donating nature of the nitrogen and the hydroxyl group (in the tautomeric 4-hydroxypyridine form) activates the ring, directing the electrophile (I⁺) to the ortho positions (C3 and C5).

SEAr cluster_main SₑAr Mechanism on 4-Pyridone Ring Start 2,6-diethyl-4(1H)-pyridone (Electron-rich ring) Step2 Nucleophilic Attack by Pyridone Ring (π-electrons at C3/C5) Start->Step2 Step1 Generation of Electrophile (I⁺) from Iodinating Reagent Step1->Step2 Step3 Formation of σ-complex (Wheland Intermediate) Step2->Step3 Step4 Deprotonation at C3/C5 to Restore Aromaticity Step3->Step4 End 3-iodo-2,6-diethyl-4(1H)-pyridone (Final Product) Step4->End

Caption: Iodination mechanism on the 4-pyridone core.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodine monochloride (ICl) is corrosive and a strong oxidizing agent. Handle with extreme care.

  • Trifluoroacetic acid (TFA) is highly corrosive. Avoid contact with skin and eyes.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with appropriate precautions.

  • Reactions at high temperatures and pressures (Protocol 2) must be conducted behind a blast shield.

References

Application Note: A Scalable Two-Step Synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-diethyl-3-iodo-4(1H)-pyridone is a key heterocyclic intermediate in medicinal chemistry and drug development. The pyridone scaffold is prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Specifically, substituted pyridones are crucial building blocks for developing inhibitors of various enzymes and receptors.[1] The introduction of an iodine atom at the C3-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This document outlines a detailed, scalable two-step protocol for the synthesis of this compound. The synthesis begins with the construction of the 2,6-diethyl-4(1H)-pyridone core, followed by a regioselective iodination at the C3 position. The methodologies provided are adapted from established literature procedures for pyridone synthesis and direct C-H iodination of heteroaromatics, designed for researchers in a drug development environment.[3][4]

General Safety Precautions

All experiments should be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[5]

  • Reagents: Handle all chemicals with care. Pyridine and its derivatives can be irritating and harmful if ingested, inhaled, or absorbed through the skin.[6][7] Oxidizing agents like potassium persulfate are powerful and should be handled with caution.

  • Solvents: Organic solvents are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

For detailed information, consult the Safety Data Sheet (SDS) for each chemical used.[5][8]

Overall Synthetic Scheme

The synthesis is a two-step process starting from diethyl 3-oxopimelate. The first step is a condensation reaction with ammonia to form the pyridone ring. The second step is a direct C-H iodination to yield the final product.

G A Diethyl 3-oxopimelate B 2,6-diethyl-4(1H)-pyridone A->B  Step 1: NH4OH, EtOH, Reflux (Cyclocondensation) C This compound B->C  Step 2: NaI, K2S2O8, MeCN (Regioselective Iodination)

Figure 1: Two-step reaction pathway for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2,6-diethyl-4(1H)-pyridone

This protocol is based on the general synthesis of 4-pyridones from β-keto esters and an ammonia source.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)AmountEquivalents
Diethyl 3-oxopimelate216.251.00216.3 g1.0
Ammonium Hydroxide (28%)35.055.00320 mL5.0
Ethanol (EtOH)--2.0 L-
Hydrochloric Acid (HCl)--As needed-
Diethyl Ether--For extraction-

Procedure:

  • Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with diethyl 3-oxopimelate (216.3 g, 1.00 mol) and ethanol (2.0 L).

  • Begin stirring the mixture and add ammonium hydroxide solution (320 mL, 5.00 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 500 mL using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath and acidify to pH 5-6 by slowly adding concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 200 mL).

  • Dry the solid under vacuum at 50°C to a constant weight to yield 2,6-diethyl-4(1H)-pyridone.

Expected Results:

CompoundMolar Mass ( g/mol )Theoretical Yield (g)Typical Yield Range
2,6-diethyl-4(1H)-pyridone153.21153.275-85%
Step 2: Synthesis of this compound

This procedure uses a direct C-H iodination method, which has been shown to be effective for pyridone systems.[3][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)AmountEquivalents
2,6-diethyl-4(1H)-pyridone153.210.5076.6 g1.0
Sodium Iodide (NaI)149.891.50224.8 g3.0
Potassium Persulfate (K₂S₂O₈)270.320.75202.7 g1.5
Acetonitrile (MeCN)--1.5 L-
Saturated Na₂S₂O₃ (aq)--For quenching-
Ethyl Acetate (EtOAc)--For extraction-

Procedure:

  • To a 3 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-diethyl-4(1H)-pyridone (76.6 g, 0.50 mol), sodium iodide (224.8 g, 1.50 mol), and acetonitrile (1.5 L).

  • Stir the suspension and add potassium persulfate (202.7 g, 0.75 mol) portion-wise over 20 minutes.

  • Heat the reaction mixture to 80°C and stir for 8 hours. The reaction should be monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (1 L) and water (1 L).

  • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium thiosulfate solution (2 x 300 mL) to quench any remaining iodine, followed by brine (1 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Expected Results:

CompoundMolar Mass ( g/mol )Theoretical Yield (g)Typical Yield Range
This compound279.11139.660-70%

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final purified product.

G cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: Iodination A1 Combine Reactants (β-Keto Ester, NH4OH, EtOH) A2 Reflux (12h) A1->A2 A3 Concentrate & Acidify A2->A3 A4 Filter & Dry A3->A4 A5 Intermediate: 2,6-diethyl-4(1H)-pyridone A4->A5 B1 Combine Reactants (Pyridone, NaI, K2S2O8, MeCN) A5->B1 Proceed to next step B2 Heat to 80°C (8h) B1->B2 B3 Aqueous Work-up (EtOAc, Na2S2O3 wash) B2->B3 B4 Purification (Recrystallization) B3->B4 B5 Final Product: This compound B4->B5

Figure 2: Detailed workflow for the synthesis and purification process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective two-step approach is recommended. The first step involves the synthesis of the precursor, 2,6-diethyl-4(1H)-pyridone. The second step is the regioselective iodination of this precursor at the C3 position.

Q2: What are the key challenges in the synthesis of the 2,6-diethyl-4(1H)-pyridone precursor?

A2: Key challenges include achieving good yields, managing reaction temperature, and ensuring the purity of the final product. The choice of reagents and reaction conditions is crucial for a successful synthesis. One potential method involves a Kröhnke-type reaction using ethyl picolinate and acetone as starting materials, which has been shown to be effective for similar structures.[1]

Q3: What are the critical factors for the successful iodination of 2,6-diethyl-4(1H)-pyridone?

A3: The critical factors for successful iodination include the choice of iodinating agent, solvent, temperature, and managing the regioselectivity of the reaction. Direct C-H iodination protocols have been developed for pyridones, which can offer good yields and selectivity.[2][3][4] It is important to control the reaction conditions to favor iodination at the C3 position and avoid di-iodination or iodination at other positions.

Q4: How can I improve the overall yield of the synthesis?

A4: To improve the overall yield, each step of the synthesis needs to be optimized. For the synthesis of the pyridone precursor, optimizing the molar ratios of reactants and the reaction temperature can significantly increase the yield.[1] For the iodination step, screening different iodinating agents and reaction conditions is recommended. A radical-based direct C-H iodination has shown promise for achieving high yields in related compounds.[3][4]

Troubleshooting Guides

Part 1: Synthesis of 2,6-diethyl-4(1H)-pyridone
Problem Possible Cause(s) Troubleshooting Suggestion(s)
Low or no product yield - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents.- Increase reaction time or temperature. - Optimize the molar ratio of reactants. A study on a similar synthesis found an optimal molar ratio of ethyl picolinate to acetone to be 2:1.1.[1] - Ensure the freshness and purity of all reagents.
Formation of multiple byproducts - Side reactions due to high temperature. - Incorrect stoichiometry.- Lower the reaction temperature. For a similar synthesis, 10°C was found to be the optimal temperature for the initial condensation step.[1] - Carefully control the stoichiometry of the reactants.
Difficulty in product purification - Presence of unreacted starting materials. - Formation of closely related impurities.- Utilize column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can also be effective.
Part 2: Iodination of 2,6-diethyl-4(1H)-pyridone
Problem Possible Cause(s) Troubleshooting Suggestion(s)
Low yield of the desired 3-iodo product - Inefficient iodinating agent. - Suboptimal reaction conditions. - Decomposition of the product.- Screen different iodinating agents (e.g., I₂, NIS). - Optimize reaction temperature and time. A study on the iodination of quinolones and pyridones found 130°C to be an effective temperature.[2][3] - Monitor the reaction progress using TLC or LC-MS to avoid over-reaction or decomposition.
Formation of di-iodinated or other regioisomers - Excess iodinating agent. - Non-selective reaction conditions.- Use a stoichiometric amount of the iodinating agent. - Adjusting the solvent and temperature can influence regioselectivity. Radical-based iodination has been shown to favor C3 iodination in pyridones.[2][4]
Reaction does not go to completion - Insufficient amount of iodinating agent. - Low reaction temperature.- Increase the equivalents of the iodinating agent incrementally. - Gradually increase the reaction temperature while monitoring for byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of 2,6-diethyl-4(1H)-pyridone (Adapted from a similar synthesis[1])
  • Reaction Setup: To a stirred solution of ethyl picolinate (2.0 eq) in anhydrous THF, add sodium hydride (3.0 eq) portion-wise at 0°C under an inert atmosphere.

  • Addition of Acetone: After stirring for 15 minutes, add acetone (1.1 eq) dropwise while maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to 10°C and stir for 24 hours.

  • Cyclization: Add ammonium formate as the nitrogen source and heat the mixture to reflux for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Iodination of 2,6-diethyl-4(1H)-pyridone (Adapted from a general method for pyridone iodination[3][4])
  • Reaction Mixture: In a sealed tube, combine 2,6-diethyl-4(1H)-pyridone (1.0 eq), sodium iodide (3.0 eq), Ce(NO₃)₃·6H₂O (0.1 eq), and K₂S₂O₈ (2.0 eq) in dichloroethane.

  • Reaction: Heat the mixture at 130°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with sodium thiosulfate solution to remove any remaining iodine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes reported yields for the iodination of various pyridone and quinolone derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

SubstrateIodinating ConditionsProductYield (%)Reference
N-benzyl quinoloneNaI, Ce(NO₃)₃·6H₂O, K₂S₂O₈, DCE, 130°CC3-iodinated N-benzyl quinolone65[4]
N-methyl quinoloneNaI, Ce(NO₃)₃·6H₂O, K₂S₂O₈, DCE, 130°CC3-iodinated N-methyl quinolone-[4]
C5-blocked pyridonesNaI, Ce(NO₃)₃·6H₂O, K₂S₂O₈, DCE, 130°CC3-iodinated pyridonesExcellent[4]
N-phenylethyl pyridoneNaI, Ce(NO₃)₃·6H₂O, K₂S₂O₈, DCE, 130°CDiiodinated pyridone66[4]
N-methyl pyridoneNaI, Ce(NO₃)₃·6H₂O, K₂S₂O₈, DCE, 130°CDiiodinated pyridone50[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,6-diethyl-4(1H)-pyridone cluster_step2 Step 2: Iodination Start Ethyl Picolinate + Acetone Reaction1 Condensation & Cyclization Start->Reaction1 Product1 2,6-diethyl-4(1H)-pyridone Reaction1->Product1 Reaction2 Direct C-H Iodination Product1->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

IodinationMechanism cluster_generation Radical Generation cluster_reaction Radical Iodination at C3 Pyridone 2,6-diethyl-4(1H)-pyridone Intermediate Radical Intermediate Pyridone->Intermediate + I• IodoRadical I• (Iodo Radical) Product This compound Intermediate->Product - H• Oxidant Oxidant (e.g., K₂S₂O₈) Oxidant->IodoRadical Iodide I⁻ Iodide->IodoRadical Oxidation

Caption: Plausible radical mechanism for the C3 iodination of the pyridone.

References

Technical Support Center: Purification of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,6-diethyl-3-iodo-4(1H)-pyridone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted 2,6-diethyl-4(1H)-pyridone, di-iodinated side products (e.g., 2,6-diethyl-3,5-diiodo-4(1H)-pyridone), residual iodinating reagents (such as N-iodosuccinimide or iodine), and solvents used in the reaction.

Q2: My purified this compound appears discolored (yellow or brown). What could be the cause?

A2: Discoloration often indicates the presence of trace impurities or degradation products. Residual iodine is a common cause of a yellow to brown tint. The compound itself might also be sensitive to light or air, leading to the formation of colored degradation products.

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low recovery can result from several factors:

  • Incomplete extraction: The compound may not have been fully extracted from the aqueous phase during workup.

  • Adsorption onto silica gel: The pyridone functional group can have a strong affinity for silica gel, leading to material loss during column chromatography.

  • Precipitation loss: If using recrystallization, the compound might be partially soluble in the cold solvent, or premature crystallization could occur during hot filtration.

  • Degradation: The compound may be unstable under the purification conditions (e.g., prolonged exposure to acidic or basic conditions, or high temperatures).

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative check. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure and identify any remaining impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Yellow/Brown Discoloration

Cause: Residual iodine or minor impurities.

Solution:

  • Aqueous Wash: Before column chromatography, wash the organic extract with an aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining iodine.[1]

  • Activated Carbon Treatment: If discoloration persists after chromatography, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help remove colored impurities. Filter the mixture through Celite to remove the carbon before solvent evaporation.

  • Recrystallization: Recrystallization from an appropriate solvent system can also effectively remove colored impurities.

Problem 2: Difficulty in Separating the Product from Starting Material by Column Chromatography

Cause: The product and the starting material (2,6-diethyl-4(1H)-pyridone) may have similar polarities, leading to poor separation on silica gel.

Solution:

  • Optimize Solvent System: Experiment with different solvent gradients in your flash chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation.[2]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.

  • Reverse-Phase Chromatography: If separation on normal-phase silica is challenging, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient can be an effective alternative.[2]

Problem 3: Product Streaking on TLC and Poor Resolution in Column Chromatography

Cause: The pyridone moiety can be slightly acidic and interact strongly with the silica gel, causing streaking.

Solution:

  • Solvent Additive: Add a small amount of a polar modifier to your eluent, such as triethylamine (~0.1-1%) to neutralize the acidic sites on the silica gel, or acetic acid (~0.1-1%) if the compound is basic in nature, which can lead to sharper peaks and better separation.

  • Deactivated Silica Gel: Use silica gel that has been pre-treated with a base or use commercially available deactivated silica gel.

Experimental Protocols

Flash Column Chromatography

This is a common and effective method for purifying this compound.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a solvent, add silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 60% ethyl acetate in hexanes.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a fluted filter paper to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Example TLC Data for Purification Monitoring

SpotMobile Phase (Hexanes:EtOAc)Rf ValueDescription
170:300.65Starting Material (2,6-diethyl-4(1H)-pyridone)
270:300.50Product (this compound)
370:300.35Di-iodinated by-product
470:300.00Baseline impurities

Table 2: Example Purification Summary

Purification StepInitial Mass (g)Final Mass (g)Recovery (%)Purity (by HPLC, %)
Crude Product5.00--75
After Column Chromatography5.003.507095
After Recrystallization3.503.1590>99

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (Optional Na2S2O3 wash) crude->workup column Flash Column Chromatography workup->column Primary Purification recrystal Recrystallization column->recrystal Further Purification pure Pure Product (>99%) column->pure If sufficiently pure recrystal->pure analysis Purity Analysis (TLC, HPLC, NMR) pure->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue discolor Discoloration start->discolor poor_sep Poor Separation start->poor_sep streaking TLC Streaking start->streaking sol_discolor1 Na2S2O3 Wash discolor->sol_discolor1 sol_discolor2 Activated Carbon discolor->sol_discolor2 sol_discolor3 Recrystallization discolor->sol_discolor3 sol_sep1 Optimize Gradient poor_sep->sol_sep1 sol_sep2 Change Stationary Phase poor_sep->sol_sep2 sol_streak1 Add Eluent Modifier (e.g., Et3N) streaking->sol_streak1

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of 2,6-diethyl-4(1H)-pyridone (Precursor)

  • Question: The reaction to form the 2,6-diethyl-4(1H)-pyridone precursor from diethylamine and a diketene equivalent is low-yielding or fails completely. What are the possible causes and solutions?

    Answer:

    • Poor quality of reagents: Ensure that the diethylamine is freshly distilled and the diketene or its equivalent (e.g., ethyl acetoacetate) is of high purity. Moisture can interfere with the reaction.

    • Incorrect reaction conditions: The condensation reaction is sensitive to temperature and pH.

      • Temperature: If the temperature is too low, the reaction may be sluggish. Conversely, high temperatures can lead to side reactions and decomposition. Experiment with a gradual increase in temperature.

      • Catalyst: The choice and amount of catalyst (e.g., a base or acid) are critical. An inappropriate catalyst can lead to the formation of byproducts.

    • Side reactions: Enamines, which can be intermediates, may undergo undesired side reactions.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Question: I am observing the formation of a significant amount of an unexpected byproduct during the synthesis of the pyridone precursor. How can I identify and minimize it?

    Answer:

    • Characterization: Isolate the byproduct using chromatography (e.g., column chromatography or preparative TLC) and characterize it using spectroscopic methods (NMR, MS, IR) to understand its structure. This will provide clues about the side reaction pathway.

    • Reaction optimization: Once the byproduct is identified, you can adjust the reaction conditions to minimize its formation. This may involve changing the solvent, temperature, reaction time, or the order of reagent addition.

Stage 2: Iodination of 2,6-diethyl-4(1H)-pyridone

  • Question: The iodination of 2,6-diethyl-4(1H)-pyridone results in a complex mixture of products with low conversion to the desired 3-iodo derivative. What could be the issue?

    Answer:

    • Iodinating agent: The choice of iodinating agent is crucial for regioselectivity. Common reagents include N-iodosuccinimide (NIS) or iodine with an oxidizing agent. The reactivity of these reagents can be influenced by the solvent and additives. A radical-based direct C-H iodination protocol has been shown to be effective for the C3-selective iodination of pyridones.[2]

    • Reaction conditions:

      • Temperature: Iodination reactions can be exothermic. Running the reaction at a lower temperature may improve selectivity and reduce the formation of di-iodinated or other over-iodinated species.

      • Solvent: The polarity of the solvent can influence the course of the reaction. Experiment with a range of solvents, from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., DMF).

    • Multiple iodination sites: The pyridone ring has multiple potential sites for iodination. The ethyl groups could also potentially react under certain conditions, although this is less likely on the alkyl chain itself. The use of a regioselective iodination method is key.[2]

  • Question: I am observing the formation of a dark-colored reaction mixture and tar-like substances during iodination. What is the cause and how can I prevent it?

    Answer:

    • Decomposition: This is likely due to the decomposition of the starting material or product under the reaction conditions, possibly catalyzed by iodine or acidic byproducts.

    • Solutions:

      • Control temperature: Maintain a consistent and controlled temperature throughout the reaction.

      • Inert atmosphere: Perform the reaction under an inert atmosphere to prevent oxidative decomposition.

      • Base: The addition of a non-nucleophilic base (e.g., sodium bicarbonate or pyridine) can neutralize any acidic byproducts (like HI) that may form and catalyze decomposition.

Stage 3: Purification of this compound

  • Question: I am having difficulty purifying the final product. It is an oil or a sticky solid that is difficult to crystallize.

    Answer:

    • Residual impurities: The presence of even small amounts of impurities can inhibit crystallization.

    • Purification strategies:

      • Column chromatography: Use a suitable stationary phase (e.g., silica gel or alumina) and eluent system to separate the product from impurities. A gradient elution may be necessary.

      • Crystallization:

        • Solvent screening: Experiment with a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Sometimes, impurities can make ethanol a poor choice for the initial crystallization, while methanol can be more effective.[3]

        • Trituration: If the product is an oil, trituration with a non-polar solvent (e.g., hexanes or diethyl ether) can sometimes induce solidification or wash away non-polar impurities.

        • Salt formation: Consider converting the pyridone to a salt (e.g., hydrochloride or picrate) to facilitate crystallization and purification. The free base can then be regenerated.

  • Question: My purified product is unstable and discolors over time. How can I improve its stability?

    Answer:

    • Light and air sensitivity: Iodo compounds and pyridones can be sensitive to light and air. Store the purified product in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

    • Trace impurities: Residual acidic or metallic impurities from the synthesis can catalyze decomposition. Ensure the final product is thoroughly purified.

Frequently Asked Questions (FAQs)

  • Q1: What is a general synthetic strategy for this compound?

    A1: A common strategy involves a two-step process:

    • Synthesis of the precursor: Condensation of diethylamine with a suitable diketene equivalent (e.g., an acetoacetic ester derivative) to form 2,6-diethyl-4(1H)-pyridone.

    • Iodination: Regioselective iodination of the 2,6-diethyl-4(1H)-pyridone at the C3 position using an appropriate iodinating agent such as N-iodosuccinimide (NIS) or an iodine-based radical reaction.[2]

  • Q2: What are the expected spectroscopic signatures for this compound?

    A2:

    • ¹H NMR: You would expect to see signals for the two ethyl groups (a quartet and a triplet for each), a singlet for the proton at the C5 position, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the iodo and carbonyl groups.

    • ¹³C NMR: Signals for the carbonyl carbon (C4), the carbon bearing the iodine (C3), and the other ring carbons, as well as the carbons of the two ethyl groups. The C3 signal will be significantly shifted due to the iodine atom.

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be evident.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    A3:

    • Diketene and its equivalents: These can be lachrymatory and toxic. Handle them in a well-ventilated fume hood.

    • Iodinating agents: Iodine and NIS are corrosive and can cause stains. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Solvents: Use appropriate precautions for the handling of flammable and potentially toxic organic solvents.

    • Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Data Presentation

Table 1: Experimental Conditions and Results Log

Experiment IDPrecursor Synthesis MethodIodination ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Notes

Users should populate this table with their experimental data to track and compare results from different reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of 2,6-diethyl-4(1H)-pyridone (Illustrative)

  • To a solution of diethylamine in a suitable solvent (e.g., ethanol or toluene), add a diketene equivalent (e.g., ethyl 3-oxopentanoate).

  • Add a catalytic amount of a base (e.g., sodium ethoxide) or acid, depending on the chosen synthetic route.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,6-diethyl-4(1H)-pyridone.

General Procedure for the Iodination of 2,6-diethyl-4(1H)-pyridone (Illustrative)

  • Dissolve 2,6-diethyl-4(1H)-pyridone in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add the iodinating agent (e.g., N-iodosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_iodination Stage 2: Iodination cluster_purification Stage 3: Purification cluster_troubleshooting Potential Issues start Diethylamine + Diketene Equivalent precursor 2,6-diethyl-4(1H)-pyridone start->precursor Condensation product This compound precursor->product Regioselective Iodination side_reactions Side Reactions precursor->side_reactions iodination Iodination Reagent iodination->product purification Chromatography / Crystallization product->purification low_yield Low Yield product->low_yield final_product Pure Product purification->final_product purification_difficulty Purification Difficulty final_product->purification_difficulty Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_problem Problem Identification cluster_cause Possible Causes cluster_solution Potential Solutions synthesis Synthesis of this compound low_yield Low Yield / No Reaction synthesis->low_yield impurity Impurity / Side Product Formation synthesis->impurity purification Purification Issues synthesis->purification reagents Reagent Quality low_yield->reagents conditions Reaction Conditions low_yield->conditions impurity->conditions side_rxn Side Reactions impurity->side_rxn purification_method Alternative Purification impurity->purification_method purification->impurity stability Product Instability purification->stability purify_reagents Purify/Verify Reagents reagents->purify_reagents optimize_cond Optimize Conditions (T, t, solvent) conditions->optimize_cond change_reagent Change Reagent/Catalyst side_rxn->change_reagent storage Proper Storage stability->storage

References

Technical Support Center: Optimizing Reaction Conditions for Iodinated Pyridones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of iodinated pyridones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the iodination of pyridones?

A1: The most prevalent methods for pyridone iodination involve electrophilic substitution. Common reagents include:

  • N-Iodosuccinimide (NIS): Often used with a catalytic amount of acid, such as trifluoroacetic acid (TFA), for the iodination of electron-rich pyridones.

  • Iodine Monochloride (ICl): A reactive electrophilic iodine source suitable for a range of pyridone substrates.

  • Molecular Iodine (I₂): Can be used, sometimes in the presence of an oxidizing agent or a Lewis acid, to generate a more reactive iodine species.

  • Radical Iodination: A method employing reagents like potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) can achieve C-H iodination, particularly for less reactive pyridones.

Q2: I am observing a mixture of C3 and C5 iodinated pyridone isomers. How can I improve the regioselectivity?

A2: Controlling regioselectivity between the C3 and C5 positions is a common challenge. Here are some strategies:

  • Steric Hindrance: Bulky substituents on the pyridone ring or the nitrogen atom can direct iodination to the less sterically hindered position.

  • Blocking Groups: If one position is temporarily blocked with a removable functional group, iodination can be directed to the other available position.

  • Reaction Mechanism: The choice of iodination method can influence regioselectivity. Radical-based iodination has been shown to favor C3 functionalization in some cases, while electrophilic iodination may lead to C5 products, especially with certain substitution patterns.

  • Substituent Effects: The electronic nature of existing substituents on the pyridone ring will direct the incoming electrophilic iodine. Electron-donating groups typically activate the ortho and para positions.

Q3: My iodination reaction is resulting in a low yield or no product. What are the potential causes and solutions?

A3: Low or no yield in a pyridone iodination can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity and Activity: Ensure the iodinating agent (e.g., NIS, ICl) is fresh and has not decomposed. NIS, for instance, should be protected from light and moisture.

  • Reaction Temperature: Some iodination reactions require elevated temperatures to proceed at a reasonable rate. For the radical-based method using K₂S₂O₈/NaI, temperatures around 130 °C in a solvent like dichloroethane (DCE) have been reported to be effective.

  • Solvent Choice: The polarity and reactivity of the solvent can significantly impact the reaction. Aprotic solvents are commonly used. Some modern methods even utilize water as a solvent, which can surprisingly improve yields in certain cases.

  • Catalyst/Additive Issues: If using a catalytic system (e.g., NIS/TFA), ensure the catalyst is active and present in the correct stoichiometric amount.

  • Starting Material Reactivity: Electron-poor pyridones can be challenging to iodinate. More forcing conditions or a more reactive iodinating agent might be necessary.

Q4: I am getting di-iodinated byproducts when I am targeting a mono-iodinated pyridone. How can I prevent this?

A4: The formation of di-iodinated products is common when the mono-iodinated product is still sufficiently reactive towards further iodination. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using 1.0 to 1.1 equivalents of the iodinating agent is a good starting point.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to favor the mono-iodinated product. Monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Slow Addition: Adding the iodinating agent slowly to the reaction mixture can help to maintain a low concentration of the reagent, reducing the likelihood of di-iodination.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction Inactive iodinating reagent.Use a fresh batch of the iodinating reagent. For NIS, ensure it has been stored properly.
Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Inappropriate solvent.Experiment with different solvents of varying polarity.
Deactivated pyridone substrate.Switch to a more powerful iodinating agent (e.g., ICl) or consider a different synthetic route.
Poor Regioselectivity Similar reactivity of C3 and C5 positions.Modify the pyridone substrate with steric bulk or blocking groups to differentiate the positions.
Reaction conditions favoring mixed pathways.Adjust the reaction conditions (reagents, temperature) to favor a single iodination mechanism (e.g., purely electrophilic or radical).
Formation of Di-iodinated Byproducts Excess iodinating agent.Use a stoichiometric amount (1.0-1.1 eq.) of the iodinating agent.
High reactivity of the mono-iodinated product.Lower the reaction temperature and shorten the reaction time. Consider slow addition of the iodinating agent.
Product Decomposition Harsh reaction conditions.Attempt the reaction at a lower temperature or use a milder iodinating reagent.
Instability of the iodinated pyridone.Work up the reaction mixture promptly and consider purification methods that avoid prolonged exposure to heat or reactive stationary phases.

Experimental Protocols

Protocol 1: Radical C-H Iodination of 2-Pyridone

This protocol is based on the method described by Dutta et al. for the direct C-H iodination of heterocycles.

Materials:

  • 2-Pyridone substrate

  • Sodium Iodide (NaI)

  • Potassium Persulfate (K₂S₂O₈)

  • Manganese Sulfate (MnSO₄)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed reaction vessel, add the 2-pyridone substrate (1.0 mmol), sodium iodide (2.0 mmol), potassium persulfate (2.0 mmol), and manganese sulfate (0.2 mmol).

  • Add 1,2-dichloroethane (5 mL).

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Literature for Radical Iodination

SubstrateProductPosition of IodinationYield (%)
N-methyl-2-pyridone3-Iodo-N-methyl-2-pyridoneC375
N-benzyl-2-pyridone3-Iodo-N-benzyl-2-pyridoneC372
5-Chloro-N-methyl-2-pyridone3-Iodo-5-chloro-N-methyl-2-pyridoneC385
3-Chloro-N-methyl-2-pyridone5-Iodo-3-chloro-N-methyl-2-pyridoneC582
Protocol 2: Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol is a general procedure for the iodination of activated pyridones.

Materials:

  • 2-Pyridone substrate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA) (catalytic)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the 2-pyridone substrate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Pyridone Substrate, Reagents, and Solvent react Heat and Stir (if required) start->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Iodinated Pyridone purify->end

Caption: A generalized experimental workflow for the synthesis of iodinated pyridones.

reaction_pathways cluster_electrophilic Electrophilic Iodination cluster_radical Radical Iodination pyridone Pyridone reagents_elec NIS/TFA or ICl reagents_rad K₂S₂O₈/NaI product_elec C3 and/or C5 Iodinated Pyridone reagents_elec->product_elec Electrophilic Attack product_rad C3-Iodinated Pyridone (often favored) reagents_rad->product_rad Radical C-H Activation

Caption: Competing reaction pathways for the iodination of pyridones.

Technical Support Center: 2,6-diethyl-3-iodo-4(1H)-pyridone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diethyl-3-iodo-4(1H)-pyridone.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound in solution?

A1: Based on studies of similar 4-pyridone systems, the keto-form is the predominant tautomer in both solid and liquid states.[1] The pyridone form benefits from resonance stabilization, making it more stable than the corresponding 4-hydroxypyridine tautomer.[1]

Q2: What are the general solubility characteristics of this compound?

Q3: How stable is the carbon-iodine bond in this compound?

A3: The C-I bond in iodinated aromatic compounds is generally stable under standard laboratory conditions. Studies on other iodine-containing biomaterials suggest that the iodine is tightly bound.[3] However, prolonged exposure to light or high temperatures, as well as certain reactive conditions (e.g., strong reducing agents, some transition metal catalysts), could potentially lead to deiodination.

Troubleshooting Guide

Synthesis & Purification

Problem: Low yield during the synthesis of this compound.

Possible CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature, though be mindful of potential side product formation.
Suboptimal reagents or solvent conditions Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. Experiment with different solvent systems to improve solubility and reaction kinetics.
Side reactions Depending on the synthetic route, side reactions such as di-iodination or reaction at other positions on the pyridone ring can occur.[4][5] Adjusting stoichiometry and reaction conditions may improve selectivity.
Product loss during workup and purification Due to potential poor aqueous solubility, the product may precipitate during aqueous workup. Minimize the use of water or use a suitable organic solvent for extraction. For purification, consider column chromatography with a carefully selected eluent system.

Problem: Difficulty in purifying the final product.

Possible CauseSuggested Solution
Co-eluting impurities If impurities have similar polarity to the product, try a different column stationary phase (e.g., alumina instead of silica) or a different solvent system for chromatography. Recrystallization from a suitable solvent system could also be an effective purification method.
Product instability on silica gel Some nitrogen-containing heterocyclic compounds can interact strongly with or decompose on acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
Residual starting materials Optimize the stoichiometry of your reactants to ensure complete conversion of the limiting reagent.
Experimental Use

Problem: Inconsistent results in biological assays.

Possible CauseSuggested Solution
Poor solubility in assay buffer Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay results. Sonication or vortexing may aid in dissolution.
Compound precipitation over time Visually inspect your assay plates or tubes for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of the compound or incorporating a solubilizing agent if compatible with your assay.
Degradation of the compound Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Problem: Unexpected side reactions in subsequent synthetic steps.

Possible CauseSuggested Solution
Reactivity of the pyridone ring The 4(1H)-pyridone scaffold can undergo various reactions. For instance, the nitrogen can be alkylated, and electrophilic aromatic substitution can occur.[2] The carbonyl group can also exhibit nucleophilic reactivity under certain conditions.[2] Protect sensitive functional groups if necessary.
Reaction at the iodine position The iodo substituent can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or be replaced by other functional groups.

Experimental Protocols

General Protocol for C-H Iodination of a 2,6-dialkyl-4(1H)-pyridone

This protocol is a generalized procedure based on radical-based C-H iodination methods for pyridones.[4][5]

  • Reaction Setup: To a solution of the 2,6-dialkyl-4(1H)-pyridone (1.0 equiv) in a suitable solvent (e.g., dichloroethane or acetonitrile), add the iodinating reagent (e.g., N-iodosuccinimide (NIS) or molecular iodine, 1.1-1.5 equiv).

  • Initiation: Add a radical initiator (e.g., benzoyl peroxide or AIBN) and a source of a radical mediator if required by the specific method.

  • Reaction Conditions: Heat the reaction mixture at a temperature appropriate for the chosen initiator and solvent (typically between 60-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Characterization

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI or APCI) to determine the molecular weight of the compound and confirm its identity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Experimental Application synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup purification Purification (Chromatography/Recrystallization) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC) purification->purity assay_prep Assay Preparation (e.g., stock solution) purity->assay_prep bio_assay Biological Assay assay_prep->bio_assay data_analysis Data Analysis bio_assay->data_analysis

Caption: General experimental workflow for this compound.

troubleshooting_synthesis start Low Yield in Synthesis cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Loss During Workup? start->cause3 solution1 Extend reaction time / Increase temp. cause1->solution1 Yes solution2 Adjust stoichiometry / conditions. cause2->solution2 Yes solution3 Optimize extraction / purification. cause3->solution3 Yes

Caption: Troubleshooting logic for low synthesis yield.

signaling_pathway_placeholder receptor Target Receptor/Enzyme downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 receptor->downstream2 compound This compound compound->receptor Inhibition/Activation response Biological Response downstream1->response downstream2->response

Caption: Placeholder for a hypothetical signaling pathway involving the compound.

References

Technical Support Center: 2,6-diethyl-3-iodo-4(1H)-pyridone and Related 4-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 2,6-diethyl-3-iodo-4(1H)-pyridone in solution is not extensively available in public literature. The following guidance is based on the general chemical properties of 4-pyridone derivatives and principles of organic chemistry. Researchers should validate the stability of this specific compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing solid this compound?

When handling the solid compound, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[1] For storage, keep the compound in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture and light.[1]

Q2: How should I prepare stock solutions of this compound?

It is advisable to prepare fresh solutions for each experiment. If a stock solution is necessary, use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements, but common organic solvents like DMSO or ethanol are often suitable for 4-pyridone derivatives. For aqueous buffers, the pH should be considered, as it can influence the stability and solubility of the compound. After preparation, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential stability issues for this compound in solution?

While specific data is unavailable, potential stability issues for this compound in solution can be inferred from its structure:

  • Photodegradation: The carbon-iodine bond can be susceptible to cleavage upon exposure to light, potentially leading to the formation of radical species and subsequent degradation products.

  • Oxidation: The pyridone ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions.

  • pH-dependent degradation: The stability of the 4-pyridone ring system can be influenced by the pH of the solution. Both strongly acidic and basic conditions may promote hydrolysis or other degradation pathways.

  • Tautomerism: 4-pyridones exist in equilibrium with their 4-hydroxypyridine tautomer.[2][3] The position of this equilibrium can be influenced by the solvent and may affect the compound's reactivity and biological activity.[4]

Q4: I noticed my solution of this compound has changed color. What could be the cause?

A change in color, such as turning yellow or brown, is often an indicator of degradation. This could be due to the formation of colored byproducts resulting from oxidation or photodegradation. The release of iodine from the cleavage of the carbon-iodine bond can also lead to discoloration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Assess the stability of the compound in the experimental buffer and under the experimental conditions (e.g., temperature, light exposure) using a suitable analytical method like HPLC.
Precipitate formation in the solution Poor solubility of the compound in the chosen solvent or buffer. The compound may be degrading to a less soluble product.Test the solubility in different solvents. Consider using a co-solvent or adjusting the pH of the buffer. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Loss of compound potency over time The compound is unstable under the storage or experimental conditions.Perform a stability study to determine the degradation rate. Store stock solutions at a lower temperature and in smaller aliquots. Protect solutions from light.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) The compound is degrading into one or more new chemical entities.Attempt to identify the degradation products using mass spectrometry. Conduct forced degradation studies (see protocol below) to understand the degradation pathways under different stress conditions (acid, base, oxidation, light, heat).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the solid this compound to room temperature before opening the container.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.

Protocol 2: General Assessment of Solution Stability by HPLC
  • Prepare a solution of this compound in the desired experimental buffer at the working concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto a suitable HPLC system with a UV detector. Record the peak area of the parent compound.

  • Store the solution under the intended experimental conditions (e.g., at room temperature, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC system and record the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A significant decrease in the peak area of the parent compound indicates instability.

Protocol 3: Forced Degradation Study
  • Acidic Conditions: Incubate the compound in a solution of 0.1 M HCl at a specified temperature (e.g., 50°C) for a set period.

  • Basic Conditions: Incubate the compound in a solution of 0.1 M NaOH at a specified temperature for a set period.

  • Oxidative Conditions: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Conditions: Expose a solution of the compound to a light source (e.g., UV lamp or daylight) for a defined duration.

  • Thermal Conditions: Heat a solution of the compound at an elevated temperature (e.g., 70°C).

  • After each treatment, analyze the samples by a stability-indicating method like HPLC or LC-MS to determine the extent of degradation and identify major degradation products.

Visualizations

Tautomerism Pyridone This compound (Keto form) Hydroxypyridine 2,6-diethyl-3-iodo-4-hydroxypyridine (Enol form) Pyridone->Hydroxypyridine Equilibrium

Caption: Tautomeric equilibrium of 4-pyridone and 4-hydroxypyridine forms.

TroubleshootingWorkflow Observation Inconsistent Results or Solution Appearance Change CheckFreshness Was the solution freshly prepared? Observation->CheckFreshness YesFresh YesFresh CheckFreshness->YesFresh Yes NoFresh NoFresh CheckFreshness->NoFresh No AssessStability Assess stability under experimental conditions (HPLC) YesFresh->AssessStability Stable Stable AssessStability->Stable Stable Unstable Unstable AssessStability->Unstable Unstable PrepareFresh Prepare fresh solution NoFresh->PrepareFresh NoFresh->PrepareFresh PrepareFresh->AssessStability InvestigateOther Investigate other experimental variables (e.g., reagents, cell lines) Stable->InvestigateOther Stable->InvestigateOther OptimizeConditions Optimize solution conditions (e.g., lower temperature, protect from light, alter pH) Unstable->OptimizeConditions Unstable->OptimizeConditions

Caption: Workflow for troubleshooting stability issues.

DegradationPathways Parent This compound Photodegradation Photodegradation (De-iodination) Parent->Photodegradation Light (hν) Oxidation Oxidation of Pyridone Ring Parent->Oxidation [O] Hydrolysis pH-dependent Hydrolysis Parent->Hydrolysis H+ / OH- Product1 2,6-diethyl-4(1H)-pyridone + Iodine species Photodegradation->Product1 Product2 Oxidized Pyridone Derivatives Oxidation->Product2 Product3 Ring-opened Products Hydrolysis->Product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with substituted pyridone compounds. The following information is designed to help you diagnose and resolve issues in your experiments, enhancing the developability and efficacy of your molecules.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted pyridone compounds exhibit poor aqueous solubility?

Substituted pyridones are often planar, aromatic structures that can lead to strong crystal lattice packing, making them difficult to dissolve; this is sometimes referred to as being a 'brick-dust' molecule. Their structure can also possess both hydrogen bond donor and acceptor capabilities, which, while beneficial for target binding, can also contribute to high lattice energy. Furthermore, depending on the substituents, these molecules can be highly lipophilic, which inherently limits their solubility in aqueous media.

Q2: My pyridone derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This is a common issue known as "precipitation upon dilution." Your compound is soluble in the organic solvent (DMSO) but becomes supersaturated and crashes out when introduced to the aqueous anti-solvent. This indicates that the thermodynamic solubility of your compound in the final aqueous medium is low. The key is to employ a strategy that either increases the kinetic or thermodynamic solubility in the final aqueous formulation.

Q3: Can pH modification alone solve the solubility issues of my pyridone compound?

It depends on the specific chemical structure. If your substituted pyridone has ionizable functional groups (acidic or basic), adjusting the pH of the solution can significantly increase its solubility. For weakly basic pyridones, lowering the pH will lead to protonation and formation of a more soluble cationic salt. Conversely, for weakly acidic pyridones, increasing the pH will result in the formation of a more soluble anionic salt. However, for neutral pyridone compounds without ionizable groups, pH adjustment will have a minimal effect.

Q4: What is the difference between increasing dissolution rate and increasing equilibrium solubility?

Increasing the equilibrium (or thermodynamic) solubility means increasing the total amount of a compound that can dissolve in a given solvent at saturation. Techniques like salt formation, co-crystallization, and the use of co-solvents can achieve this. In contrast, increasing the dissolution rate means speeding up how fast the compound dissolves. Particle size reduction (micronization or nanosuspension) is a primary example; it increases the surface area, leading to faster dissolution, but does not change the final equilibrium solubility.

Troubleshooting Guide: Common Solubility Problems and Solutions

This guide provides a systematic approach to addressing poor solubility. Identify your issue below to find recommended strategies and detailed protocols.

Issue 1: Compound is poorly soluble (<10 µg/mL) in aqueous buffers across a wide pH range.

This suggests the compound is neutral or that pH modification is insufficient. The high crystal lattice energy is likely a major factor.

Recommended Strategies:

  • Co-crystallization: Form a multi-component crystal with a pharmaceutically acceptable coformer. Co-crystals can disrupt the crystal packing of the API and introduce new intermolecular interactions, which can significantly enhance solubility. This technique is applicable to non-ionizable compounds where salt formation is not an option.

  • Solid Dispersion: Disperse the pyridone compound in a hydrophilic polymer matrix at a molecular level. This creates an amorphous solid dispersion, which has a higher energy state than the crystalline form and can generate a supersaturated solution upon dissolution.

  • Complexation with Cyclodextrins: Encapsulate the lipophilic pyridone molecule within the hydrophobic cavity of a cyclodextrin. The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.

Issue 2: Compound solubility is highly pH-dependent but still insufficient for in vivo studies.

This is common for ionizable pyridones where the salt form may still not be soluble enough or may convert back to the insoluble free form in the gastrointestinal tract.

Recommended Strategies:

  • Salt Formation: Screen a variety of counter-ions to form a salt with optimal solubility and stability. This is often the most effective first step for ionizable drugs. A study on pyrazolo-pyridone inhibitors found that a phosphate salt provided a 10-fold increase in solubility.

  • Prodrug Approach: Chemically modify the pyridone with a water-soluble promoiety. This moiety is cleaved in vivo to release the active parent drug. This strategy can lead to dramatic increases in solubility; for example, a glucuronide prodrug was found to be 80-fold more soluble than its parent compound.

  • Nanosuspension: Reduce the particle size of the compound to the sub-micron range. This technique significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate and an increase in saturation solubility.

Issue 3: Compound shows promising initial solubility but has low oral bioavailability.

This may indicate that while the compound dissolves, it may be precipitating in the GI tract before it can be absorbed or has poor membrane permeability.

Recommended Strategies:

  • Lipid-Based Formulations (e.g., SEDDS): Dissolve the compound in a mixture of oils, surfactants, and co-solvents. These formulations form a fine oil-in-water emulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.

  • Amorphous Solid Dispersions with Precipitation Inhibitors: Use polymers in the solid dispersion that not only maintain the drug in an amorphous state but also inhibit its precipitation from the supersaturated solution created upon dissolution in the gut.

  • Chemical Structure Modification: If feasible in the discovery stage, add polar or ionizable substituents to the pyridone scaffold. A study on thieno[2,3-b]pyridines demonstrated a solubility increase of three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL) by introducing a morpholine moiety.

Data Presentation: Summary of Solubility Enhancement Techniques

The following table summarizes the potential quantitative improvements offered by various techniques. The actual enhancement is highly dependent on the specific pyridone compound.

TechniqueTypical Fold Increase in SolubilityMechanism of ActionSuitable For
Salt Formation 2 to 1,000-foldIonization of the drug, leading to stronger interactions with water.Ionizable Pyridones
Co-crystallization 2 to 1,000-foldDisruption of crystal lattice energy by forming a new multi-component crystal.All Pyridones, especially neutral ones
Prodrug Approach 10 to >100-foldCovalent attachment of a hydrophilic promoiety.Pyridones with suitable functional groups (e.g., -OH, -NH2, -COOH)
Solid Dispersion 10 to >100-foldConversion to a high-energy amorphous state; improved wettability.Poorly crystalline or high melting point pyridones
Nanosuspension 5 to 50-foldIncreased surface area and saturation solubility due to particle size reduction.Highly crystalline, poorly soluble pyridones
Cyclodextrin Complexation 5 to 100-foldEncapsulation of the hydrophobic drug within the cyclodextrin cavity.Pyridones with appropriate size and lipophilicity
Lipid-Based Formulations Variable (Formulation dependent)Drug is maintained in a solubilized state within lipid carriers.Lipophilic Pyridones

Experimental Protocols

Protocol 1: Co-crystallization Screening (Solvent-Assisted Grinding)
  • Selection of Coformer: Choose a set of pharmaceutically acceptable coformers (e.g., citric acid, tartaric acid, succinic acid, nicotinamide).

  • Stoichiometric Mixing: Weigh the substituted pyridone (API) and the selected coformer in a 1:1 molar ratio.

  • Grinding: Place the mixture in a mortar and pestle or a ball mill.

  • Solvent Addition: Add a minimal amount (a few microliters) of a suitable solvent (e.g., ethanol, acetone) to moisten the solid mixture.

  • Grind: Grind the mixture vigorously for 15-30 minutes. The mixture should form a paste or cake.

  • Drying: Dry the resulting solid under vacuum to remove the residual solvent.

  • Characterization: Analyze the resulting solid using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase, distinct from the API and coformer.

  • Solubility Measurement: Determine the aqueous solubility of the new co-crystal and compare it to the parent API.

Protocol 2: Nanosuspension Formation (Precipitation Method)

This "bottom-up" method involves dissolving the drug in a solvent and then precipitating it in a controlled manner in an anti-solvent.

  • Solvent Selection: Dissolve the substituted pyridone in a suitable organic solvent in which it is freely soluble (e.g., acetone, ethanol).

  • Anti-Solvent Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). The stabilizer is crucial to prevent the aggregation of the nanoparticles as they form.

  • Precipitation: Inject the drug-solvent solution into the rapidly stirred aqueous anti-solvent solution. The rapid mixing and solvent shift cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension using evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering) and for any changes in the crystalline state (using DSC).

Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)
  • Component Selection: Choose a hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC)).

  • Dissolution: Dissolve both the substituted pyridone and the carrier polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will produce a thin film on the wall of the flask.

  • Final Drying: Further dry the film under high vacuum for 24 hours to remove all residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Use DSC and PXRD to confirm that the drug is in an amorphous state within the polymer matrix.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_ionizable Ionizable Pathway cluster_neutral Neutral Pathway cluster_universal Universal Formulation Strategies cluster_end Evaluation start Poorly Soluble Substituted Pyridone check_ionizable Is the compound ionizable? start->check_ionizable nanosuspension Strategy: Nanosuspension (Particle Size Reduction) start->nanosuspension complexation Strategy: Cyclodextrin Complexation start->complexation salt Strategy: Salt Formation (Screen Counter-ions) check_ionizable->salt  Yes prodrug Strategy: Prodrug Approach (Add Solubilizing Moiety) check_ionizable->prodrug  Yes (if functional group available) cocrystal Strategy: Co-crystallization (Screen Co-formers) check_ionizable->cocrystal  No solid_dispersion Strategy: Solid Dispersion (Amorphization) check_ionizable->solid_dispersion  No evaluate Evaluate Solubility, Dissolution & Bioavailability salt->evaluate prodrug->evaluate cocrystal->evaluate solid_dispersion->evaluate nanosuspension->evaluate complexation->evaluate

Caption: Decision workflow for selecting a solubility enhancement strategy.

cyclodextrin_complexation cluster_system Mechanism of Cyclodextrin Complexation cluster_key Key pyridone Poorly Soluble Pyridone plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow -> complex Soluble Pyridone-Cyclodextrin Inclusion Complex key1 Pyridone key2 Cyclodextrin key3 Soluble Complex

Caption: Diagram of pyridone encapsulation by a cyclodextrin.

Technical Support Center: Analysis of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for 2,6-diethyl-3-iodo-4(1H)-pyridone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For initial analysis, a reverse-phase HPLC method is recommended. Due to the compound's halogenated and polar nature, a C18 or a polar-embedded phase column is a suitable starting point.[1] The mobile phase should ideally be a mixture of acetonitrile or methanol and water, with a buffer to control the pH, as pyridone compounds can be ionizable.[2] A gradient elution from a lower to a higher organic phase concentration is advisable to ensure the elution of potential impurities and the main compound.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.

  • LC-MS: To confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ is 292.00.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the positions of the diethyl groups and the iodine atom.

  • HPLC-UV: To assess purity by quantifying the main peak area relative to any impurity peaks. The UV spectrum should show a characteristic maximum absorbance.

Q3: My sample preparation seems to be causing issues with reproducibility. What are the best practices?

A3: Sample preparation is critical for reliable results.

  • Solvent Matching: Whenever possible, dissolve and inject your sample in the initial mobile phase composition to avoid peak distortion and baseline issues.[1]

  • Solubility: Ensure the compound is fully dissolved. Sonication may be required. If solubility is low, a solvent with a slightly higher elution strength that is still miscible with the mobile phase can be used, but injection volume should be kept small.

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column or tubing.[3]

Q4: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Column Overload: The sample concentration may be too high. Try diluting the sample and reinjecting.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.

  • Column Contamination: The column frit or stationary phase may be contaminated. Flush the column with a strong solvent or replace the guard column.[4]

  • Incorrect pH: The mobile phase pH may be causing the analyte to be in a mixed ionic state. Adjust the buffer pH to be at least 2 units away from the compound's pKa.

Troubleshooting Guides

HPLC System Troubleshooting
Problem Potential Cause Solution
No Peaks / Low Signal No sample injected or sample is degraded.Verify injector function and sample stability.
Detector lamp is off or has low energy.Check detector status and replace the lamp if necessary.[4]
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.[4]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[3][4]
Contaminated detector cell.Flush the detector cell with a strong, appropriate solvent like isopropanol.[4]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[4]
Shifting Retention Times Poor column equilibration.Increase the equilibration time between gradient runs.[4]
Change in mobile phase composition.Prepare mobile phase carefully and consistently. Check for proper gradient mixing.[4]
Pump flow rate fluctuation.Check for leaks and ensure pump seals are in good condition.
Poor Resolution Inappropriate mobile phase.Optimize the mobile phase composition (organic solvent ratio, pH).
Column temperature is too low.Increase the column temperature to improve efficiency.[4]
Unsuitable column.Try a column with different selectivity (e.g., phenyl-hexyl instead of C18).

Quantitative Data Summary

Table 1: Recommended HPLC-UV Starting Parameters
ParameterRecommended Value/Type
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection Wavelength ~254 nm (or λmax)
Table 2: Expected Mass Spectrometry Data (Positive ESI)
IonFormulaCalculated m/z
[M+H]⁺ C₉H₁₃INO⁺292.00
[M+Na]⁺ C₉H₁₂INONa⁺313.98
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsMultiplicityApproximate δ (ppm)
-CH₂- (ethyl) Quartet~2.7 - 2.9
-CH₃ (ethyl) Triplet~1.2 - 1.4
-CH= (ring) Singlet~7.5 - 7.8
N-H Broad Singlet~12.0 - 13.0

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter both through a 0.22 µm filter and degas for 15 minutes.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Further dilute as necessary.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram and UV spectrum at the apex of the main peak.

  • Analysis: Integrate the peak areas to determine the purity of the sample.

Protocol 2: LC-MS Analysis
  • LC Setup: Use the HPLC conditions described in Protocol 1, preferably with a volatile buffer system like formic acid or ammonium acetate.

  • MS Setup: Connect the HPLC outlet to an electrospray ionization (ESI) source.

  • Ionization Mode: Set the mass spectrometer to positive ionization mode (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-500

  • Data Acquisition: Acquire both full scan data to identify the parent ion and fragmentation data (MS/MS) to confirm the structure.

Visualizations

cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Weighing, Dissolving, Filtering) injection Sample Injection prep->injection mobile_phase Mobile Phase Preparation (Mixing, Filtering, Degassing) equilibration System Equilibration mobile_phase->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV/MS Detection separation->detection analysis Data Processing & Analysis (Integration, Identification) detection->analysis

Caption: General workflow for HPLC analysis.

cluster_troubleshooting HPLC Troubleshooting Logic cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues start Problem Observed peak_shape Tailing or Fronting? start->peak_shape rt_issue Shifting RT? start->rt_issue tailing Check for: - Column Overload - Secondary Interactions - Contamination peak_shape->tailing Tailing fronting Check for: - Sample Solvent Mismatch - Column Collapse peak_shape->fronting Fronting rt_shift Check for: - Inconsistent Mobile Phase - Temperature Fluctuation - Leaks / Pump Issues rt_issue->rt_shift Yes

Caption: Decision tree for common HPLC issues.

cluster_cycle Method Refinement Cycle define Define Goals (Resolution, Time) select Select Initial Conditions define->select experiment Run Experiment select->experiment evaluate Evaluate Results (Peak Shape, Purity) experiment->evaluate optimize Optimize Parameters (Gradient, pH, Temp) evaluate->optimize optimize->define

Caption: Iterative cycle for method refinement.

References

Technical Support Center: 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the decomposition of 2,6-diethyl-3-iodo-4(1H)-pyridone during their experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: While specific stability data for this compound is not extensively published, based on the chemistry of structurally related iodinated pyridones, the primary factors of concern are:

  • Light: Aromatic iodine compounds can be light-sensitive, leading to the cleavage of the carbon-iodine bond (photodegradation).

  • Strong Acids and Bases: Extreme pH conditions can promote hydrolysis of the pyridone ring or other susceptible functional groups.

  • Oxidizing Agents: The electron-rich pyridone ring can be susceptible to oxidation, which may lead to ring-opening or other degradation products.

  • Elevated Temperatures: Like most complex organic molecules, prolonged exposure to high temperatures can accelerate thermal decomposition.

  • Reactive Solvents: Certain solvents may react with the compound over time, especially if they contain impurities.

Q2: How can I visually identify if my sample of this compound has started to decompose?

A2: A common sign of decomposition in iodinated compounds is a change in color. The release of elemental iodine (I₂) due to the cleavage of the C-I bond can cause the sample, which is typically a white or off-white solid, to develop a yellow, brown, or even violet hue. Other visual cues may include a change in the physical state, such as melting or clumping, or the formation of precipitates in solution.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To maximize the shelf-life of the compound, we recommend the following storage conditions:

  • Protection from Light: Store the compound in an amber or opaque vial to shield it from light.[1] For added protection, the vial can be wrapped in aluminum foil.[1]

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[2][3]

  • Controlled Temperature: Store the compound in a cool, dark place. Refrigeration (2-8 °C) is generally recommended. For very sensitive compounds, storage in a freezer may be appropriate, but ensure the container is properly sealed to prevent moisture condensation upon removal.

  • Proper Sealing: Use a tightly sealed container with a secure cap (e.g., with a PTFE liner) to prevent exposure to moisture and air.

Q4: Which analytical techniques are suitable for assessing the purity and detecting degradation products of this compound?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic nature of the compound makes it UV-active. A reversed-phase C18 column is a good starting point for method development. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can provide molecular weight information of the impurities.

Troubleshooting Guides

Issue 1: My sample of this compound has turned yellow/brown.

  • Question: What is causing the color change in my sample? Answer: The most likely cause is the liberation of free iodine (I₂) due to the cleavage of the carbon-iodine bond. This is often initiated by exposure to light or heat.

  • Question: Can I still use the discolored sample? Answer: It is not recommended. The color change indicates that the sample is no longer pure, and the presence of degradation products could lead to unreliable and irreproducible experimental results.

  • Question: How can I prevent this from happening? Answer: Always store the compound in a light-protected container (amber vial) in a cool, dark place. Minimize the exposure of the compound to ambient light during weighing and preparation of solutions.

Issue 2: I am observing a loss of potency or inconsistent results in my biological assays.

  • Question: Could decomposition of the compound be the cause of these inconsistencies? Answer: Yes, if the compound has degraded, the actual concentration of the active molecule will be lower than expected, leading to a perceived loss of potency. Degradation products could also interfere with the assay.

  • Question: How can I confirm if the compound in my stock solution is stable? Answer: We recommend performing a purity check of your stock solution using HPLC. Compare the chromatogram of your current stock solution with that of a freshly prepared solution from a pure, solid sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

  • Question: What is the best solvent for preparing stock solutions? Answer: The choice of solvent can impact stability. It is best to use a high-purity, anhydrous solvent in which the compound is readily soluble. Common choices include DMSO or ethanol. It is advisable to prepare fresh solutions for sensitive experiments or to perform stability studies on stock solutions stored for extended periods.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Objective: To generate potential degradation products of this compound under various stress conditions.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

3. Analytical Method:

  • Develop a preliminary HPLC method to resolve the parent compound from any potential degradation products. A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

4. Stress Conditions:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photodegradation Solution exposed to light in a photostability chamber (ICH Q1B guidelines)

5. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80 °C. At specified time points, withdraw a sample, dissolve it in methanol, and analyze by HPLC.

  • Photodegradation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a quartz cuvette or a clear glass vial. Expose it to light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze the samples by HPLC at specified time points.

6. Data Analysis:

  • Analyze all samples by HPLC.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • If necessary, use LC-MS to identify the structure of the degradation products.

Visualizations

Troubleshooting Workflow for Compound Decomposition

start Decomposition Suspected (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solution Examine Solution Preparation (Solvent, Age, Concentration) start->check_solution improper_storage Improper Storage check_storage->improper_storage solution_issue Solution Instability check_solution->solution_issue improper_storage->check_solution No analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) improper_storage->analytical_check Yes solution_issue->check_storage No solution_issue->analytical_check Yes degraded Degradation Confirmed analytical_check->degraded New peaks/ Reduced main peak not_degraded Compound is Pure analytical_check->not_degraded Single pure peak remediate_storage Action: Improve Storage (Use amber vials, refrigerate, use inert gas) degraded->remediate_storage remediate_solution Action: Prepare Fresh Solutions (Use high-purity solvents) degraded->remediate_solution investigate_other Action: Investigate Other Experimental Variables (e.g., assay conditions, reagent purity) not_degraded->investigate_other end Problem Resolved remediate_storage->end remediate_solution->end investigate_other->end

Caption: A flowchart for troubleshooting the suspected decomposition of this compound.

Experimental Workflow for a Forced Degradation Study

start Start: Pure Compound prepare_solution Prepare Stock Solution (1 mg/mL in Methanol) start->prepare_solution stress_conditions Apply Stress Conditions prepare_solution->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (Light Chamber) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV sampling->analysis data_eval Evaluate Data (% Degradation, Impurity Profile) analysis->data_eval lcms Identify Degradants by LC-MS (if necessary) data_eval->lcms Unknown Peaks end End: Stability Profile data_eval->end Known Peaks lcms->end

References

Technical Support Center: Synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of 2,6-diethyl-4(1H)-pyridone (Precursor) Incomplete cyclization reaction.- Ensure the reaction is heated to the appropriate temperature as per the protocol. - Verify the quality and stoichiometry of the starting materials (e.g., diethyl malonate and ethylamine). - Use a stronger base or a different solvent to facilitate the condensation.
Decomposition of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the reaction temperature carefully to avoid thermal degradation.
Formation of multiple byproducts during iodination Non-selective iodination.- Control the stoichiometry of the iodinating agent (e.g., N-iodosuccinimide) precisely. - Lower the reaction temperature to increase selectivity. - Consider using a milder iodinating agent.
Impurities in the starting 2,6-diethyl-4(1H)-pyridone.- Purify the precursor thoroughly before proceeding to the iodination step. Recrystallization or column chromatography may be necessary.
Difficulty in purifying the final product Product is an oil or does not crystallize easily.- Attempt purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes). - Try to form a salt of the pyridone to induce crystallization.
Co-elution of impurities during chromatography.- Optimize the chromatography conditions (e.g., different solvent gradient, different stationary phase). - Consider a multi-step purification process, such as a combination of crystallization and chromatography.
Inconsistent reaction times for iodination Variation in reagent quality or reaction conditions.- Use fresh, high-purity N-iodosuccinimide. - Ensure consistent and efficient stirring. - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the endpoint accurately.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 2,6-diethyl-4(1H)-pyridone, the precursor to the final product?

A1: A common method for the synthesis of 2,6-disubstituted-4(1H)-pyridones involves the cyclocondensation of a β-ketoester with an amine. For 2,6-diethyl-4(1H)-pyridone, this would typically involve the reaction of diethyl malonate with ethylamine in the presence of a base.

Q2: Which iodinating agent is recommended for the synthesis of this compound?

A2: N-Iodosuccinimide (NIS) is a frequently used and effective reagent for the iodination of electron-rich aromatic and heterocyclic compounds like pyridones. It is generally milder and more selective than molecular iodine.

Q3: How can I monitor the progress of the iodination reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (2,6-diethyl-4(1H)-pyridone) and the product (this compound) should be visible. The reaction is complete when the starting material spot is no longer observed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. N-Iodosuccinimide is an irritant and should be handled with care.

Q5: Are there any specific considerations for scaling up this synthesis?

A5: When scaling up, it is crucial to ensure efficient heat transfer and mixing. The addition of reagents may need to be controlled to manage any exotherms. A pilot reaction at a smaller scale is recommended before proceeding to a large-scale synthesis to identify any potential issues. Purification at a larger scale may require transitioning from column chromatography to crystallization if feasible.

Experimental Protocols

Synthesis of 2,6-diethyl-4(1H)-pyridone
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add a solution of ethylamine in ethanol.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis of this compound
  • Dissolve 2,6-diethyl-4(1H)-pyridone in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature while stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination cluster_step3 Step 3: Purification start Diethyl Malonate + Ethylamine reaction1 Cyclocondensation start->reaction1 product1 2,6-diethyl-4(1H)-pyridone reaction1->product1 product1_ref 2,6-diethyl-4(1H)-pyridone reaction2 Iodination product1_ref->reaction2 reagent N-Iodosuccinimide (NIS) reagent->reaction2 product2 Crude this compound reaction2->product2 product2_ref Crude Product purification Column Chromatography product2_ref->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Low Final Yield cause1 Poor Precursor Quality issue->cause1 cause2 Inefficient Iodination issue->cause2 cause3 Purification Losses issue->cause3 solution1 Re-purify Precursor cause1->solution1 solution2 Optimize Iodination Conditions (Temp, Reagent Stoichiometry) cause2->solution2 solution3 Optimize Chromatography cause3->solution3

Validation & Comparative

Comparative Analysis of 2,6-diethyl-3-iodo-4(1H)-pyridone and Alternative 4-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inferred structure and potential synthesis of 2,6-diethyl-3-iodo-4(1H)-pyridone. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document outlines a plausible synthetic route based on established chemical principles and compares its anticipated properties with known, biologically active 4-pyridone analogues. This information is intended to serve as a foundational resource for researchers interested in the exploration of novel pyridone-based compounds for drug discovery.

Inferred Structure of this compound

The chemical structure of this compound is inferred from its IUPAC name. It consists of a 4-pyridone core substituted with two ethyl groups at positions 2 and 6, and an iodine atom at position 3. The "(1H)" designation indicates that the nitrogen atom of the pyridone ring is bonded to a hydrogen atom.

Proposed Synthetic Pathway

A feasible synthetic pathway for this compound would involve a two-step process: first, the synthesis of the precursor 2,6-diethyl-4(1H)-pyridone, followed by its regioselective iodination at the 3-position.

G cluster_synthesis Proposed Synthesis of this compound Diethyl ketone Diethyl ketone Step 1: Condensation Step 1: Condensation Diethyl ketone->Step 1: Condensation Ethyl propionate Ethyl propionate Ethyl propionate->Step 1: Condensation Ammonia Ammonia Step 2: Ring Transformation Step 2: Ring Transformation Ammonia->Step 2: Ring Transformation Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) Step 3: Iodination Step 3: Iodination Iodinating Agent (e.g., NIS)->Step 3: Iodination 2,6-diethyl-4H-pyran-4-one 2,6-diethyl-4H-pyran-4-one Step 1: Condensation->2,6-diethyl-4H-pyran-4-one 2,6-diethyl-4H-pyran-4-one->Step 2: Ring Transformation 2,6-diethyl-4(1H)-pyridone 2,6-diethyl-4(1H)-pyridone Step 2: Ring Transformation->2,6-diethyl-4(1H)-pyridone 2,6-diethyl-4(1H)-pyridone->Step 3: Iodination This compound This compound Step 3: Iodination->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Step 1 & 2: Synthesis of 2,6-diethyl-4(1H)-pyridone

This protocol is adapted from the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.[1][2]

  • Reaction Setup: To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of diethyl ketone and ethyl propionate dropwise under an inert atmosphere at 0-5°C.

  • Condensation: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate 2,6-diethyl-4H-pyran-4-one.

  • Ring Transformation: Treat the crude pyrone with a solution of ammonia in ethanol in a sealed tube and heat at 100-120°C for 12-18 hours.

  • Purification: After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield 2,6-diethyl-4(1H)-pyridone.

Step 3: Regioselective Iodination

This protocol is based on a radical-based C-H iodination method which has been shown to be selective for the C3 and C5 positions of pyridones.[3][4][5][6]

  • Reaction Setup: Dissolve 2,6-diethyl-4(1H)-pyridone in a suitable solvent such as dichloromethane or acetonitrile.

  • Iodination: Add N-iodosuccinimide (NIS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, wash with an aqueous solution of sodium thiosulfate to remove excess iodine, and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain this compound.

Comparative Analysis with Alternative 4-Pyridone Derivatives

To provide a context for the potential performance of this compound, this section compares it with two known biologically active 4-pyridone derivatives: Clopidol and a generic Diaryl Ether Substituted 4-Pyridone .

G cluster_comparison Comparison of 4-Pyridone Derivatives Target This compound Substituents: 2,6-diethyl, 3-iodo Activity: Unknown Alternative1 Clopidol Substituents: 2,6-dimethyl, 3,5-dichloro Activity: Antimalarial[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGziekUCS_gJXlAL7H1xA-sfVhBIVwJK6thfGv_qrRTX9iqcf1oBvXi7OrJEkt4KxhdmLXLP9U6cAmQYwFl8-QTUJH_EegfYa40kUXTTDVn2Welro4lwk57bbDG5hCcGluqyIKeKy3syKEGtlA%3D)] Target->Alternative1 Structural Analogue Alternative2 Diaryl Ether Substituted 4-Pyridone Substituents: Varied, with a diaryl ether moiety Activity: Potent Antimalarial[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLkXOgpA7HV8Cx-_35aD9IgyDvr3pGGNihTTJB-jEKezD3uu5GkJHr2oS4ory_FcUVgWV0dRuLf10pAaHPSNzqS9l94VNOTrJKExq-JhOKEC6T-Q4dVsZuVnd5w6gbhPByTsuf7GddJu41t0ATj70fHBdMOFY08ewlUgBRcuWBnMbQQZP7_SeCvr3cxpPmfoVAaVCgPTp5S4YXkXwopSDsESMCJN-8eErlkvmGB8XU25zEsJ_tF2X2rxW_1XX5lF9Q-W3Wbg%3D%3D)] Target->Alternative2 Potential for Similar Bioactivity

References

comparative study of 2,6-diethyl-3-iodo-4(1H)-pyridone with other pyridones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Pyridone Derivatives in Anti-Fibrotic Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

This guide provides a comparative study of pyridone derivatives, with a focus on their anti-fibrotic properties. While the initial compound of interest was 2,6-diethyl-3-iodo-4(1H)-pyridone, a comprehensive search of available scientific literature and databases did not yield any specific data regarding its synthesis, biological activity, or therapeutic evaluation. Consequently, this guide will focus on a comparative analysis of well-characterized pyridone compounds with demonstrated anti-fibrotic efficacy, primarily derivatives of 2(1H)-pyridone, such as Pirfenidone and its analogues. This will allow for a robust comparison based on available experimental data.

The primary mechanism of action for many anti-fibrotic pyridones involves the modulation of key signaling pathways implicated in fibrosis, most notably the Transforming Growth Factor-beta (TGF-β) pathway. This guide will delve into the comparative efficacy of these compounds, provide detailed experimental protocols for assessing anti-fibrotic activity, and visualize the relevant signaling pathways and experimental workflows.

Comparative Anti-Fibrotic Activity of Pyridone Derivatives

The anti-fibrotic potential of various pyridone derivatives has been evaluated in numerous studies. A common in vitro method to assess this activity is to measure the inhibition of fibroblast proliferation, as excessive fibroblast proliferation is a hallmark of fibrosis. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below is primarily from studies utilizing the NIH/3T3 mouse embryonic fibroblast cell line, a widely accepted model for studying fibrosis.

Compound Name/IdentifierStructureCell LineAssay TypeIC50 (mM)Reference
Pirfenidone (PFD) 5-methyl-1-phenyl-2(1H)-pyridoneNIH/3T3CCK82.75[1]
Fluorofenidone (AKF-PD) 5-methyl-1-(3-fluorophenyl)-2(1H)-pyridoneNIH/3T3MTT4.2[2]
Compound 5b 5-(4-chlorobenzoyl)-1-phenyl-2(1H)-pyridoneNIH/3T3MTT0.08[3]
Compound 6j 5-hydroxy-1-(4'-bromophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-oneNIH/3T3MTT0.3[2]
Compound 9d N-(4-(5-(hydroxymethyl)-2-oxo-1-phenylpyridin-1(2H)-yl)phenyl)acetamideNIH/3T3 & HFL1CCK8More than 40 times the activity of Pirfenidone[1]

Note: Lower IC50 values indicate higher potency. The data indicates that significant improvements in anti-fibrotic activity over the parent compound, Pirfenidone, have been achieved through chemical modifications. For instance, compound 5b demonstrates substantially higher potency.[3]

Experimental Protocols

In Vitro Anti-Fibrotic Activity Assessment using MTT Assay on NIH/3T3 Fibroblasts

This protocol details a common method for evaluating the anti-proliferative, and by extension, anti-fibrotic, effects of pyridone compounds on a fibroblast cell line.

1. Cell Culture and Plating:

  • Culture NIH/3T3 mouse embryonic fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using trypsinization and seed them into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[4]

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test pyridone compounds in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and solvent only as a negative control.

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[5]

  • Add 10 µL of the MTT stock solution to each well.[5]

  • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • After the incubation, carefully remove the medium containing MTT.[4]

  • Add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

The anti-fibrotic effects of many pyridone derivatives, including Pirfenidone, are attributed to their ability to interfere with the TGF-β signaling pathway. This pathway is a critical regulator of fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix deposition, all of which are central to the fibrotic process.[6]

TGF_Beta_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD_complex->Transcription Promotes Fibrosis Fibrosis Transcription->Fibrosis Pyridone Pyridone Derivatives (e.g., Pirfenidone) Pyridone->TGFBR1 Inhibits Pyridone->SMAD_complex Inhibits nuclear translocation

Caption: TGF-β Signaling Pathway in Fibrosis and Points of Inhibition by Pyridone Derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of anti-fibrotic compounds.

Experimental_Workflow start Start cell_culture Culture NIH/3T3 Fibroblasts start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Pyridone Derivatives seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate for 4h mtt_addition->mtt_incubation solubilization Solubilize Formazan Crystals mtt_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Calculate IC50 Values read_absorbance->analysis end End analysis->end

Caption: General Workflow for In Vitro Anti-Fibrotic Compound Screening using MTT Assay.

References

Comparative Guide to the Synthetic Validation of 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route to 2,6-diethyl-3-iodo-4(1H)-pyridone, a potentially valuable building block in medicinal chemistry. The guide outlines a plausible and efficient synthetic pathway, supported by experimental data from analogous reactions found in the literature. Furthermore, it presents a comparative analysis with an alternative method for the synthesis of a structurally related 3-iodo-4-pyridone derivative, offering researchers valuable insights for selecting the most suitable approach for their specific needs.

Proposed Synthetic Route to this compound

The proposed synthesis is a three-step process commencing with the formation of a 2,6-diethyl-4-pyrone, followed by its conversion to the corresponding 4-pyridone, and concluding with a regioselective iodination at the C3 position.

Synthetic_Route_1 reagent1 Ethyl Propionate intermediate1 2,6-diethyl-4-pyrone reagent1->intermediate1 Self-condensation intermediate2 2,6-diethyl-4(1H)-pyridone intermediate1->intermediate2 Ring Transformation reagent2 Ammonia reagent2->intermediate2 product This compound intermediate2->product C-H Iodination reagent3 Iodine / Radical Initiator reagent3->product

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of 2,6-diethyl-4-pyrone

The synthesis of the 2,6-dialkyl-γ-pyrone core is a well-established transformation. One common method involves the self-condensation of ethyl propionate in the presence of a strong base to yield diethyl heptane-3,5-dione, which is then cyclized under acidic conditions.

Step 2: Conversion to 2,6-diethyl-4(1H)-pyridone

The transformation of a 4-pyrone to a 4-pyridone is typically achieved by reaction with ammonia or an ammonia source, where the oxygen atom of the pyrone ring is replaced by a nitrogen atom. This reaction is often carried out at elevated temperatures in a sealed vessel or under pressure.

Step 3: Iodination of 2,6-diethyl-4(1H)-pyridone

The final step involves the regioselective iodination of the 2,6-diethyl-4(1H)-pyridone. A radical-based direct C-H iodination protocol has been reported for various pyridones, which shows good selectivity for the C3 and C5 positions.[1][2][3][4] This method offers a direct approach to introduce iodine without the need for pre-functionalization of the pyridone ring.

Alternative Synthetic Route: Synthesis of 3-Iodo-4-methoxy-pyridine

For comparison, an alternative route to a related 3-iodo-4-pyridone derivative, specifically 3-iodo-4-methoxypyridine, is presented. This method involves a different synthetic strategy, starting from a pre-functionalized pyridine derivative.

Synthetic_Route_2 start 4-methoxypyridine intermediate 3-lithio-4-methoxypyridine start->intermediate Directed Ortho-Metalation product 3-iodo-4-methoxypyridine intermediate->product Quench with Electrophile reagent Iodine reagent->product

Caption: Alternative synthesis of a 3-iodo-4-pyridone derivative.

This alternative route utilizes a directed ortho-metalation strategy, where the methoxy group directs lithiation to the C3 position, followed by quenching with an iodine source.

Performance Comparison

The following tables summarize the key performance indicators for the proposed synthesis of this compound and the alternative synthesis of 3-iodo-4-methoxypyridine, based on data from analogous reactions in the literature.

Table 1: Comparison of Synthetic Routes

ParameterProposed Route to this compoundAlternative Route to 3-Iodo-4-methoxypyridine
Starting Materials Ethyl propionate, Ammonia, Iodine4-methoxypyridine, n-Butyllithium, Iodine
Number of Steps 31
Key Intermediates 2,6-diethyl-4-pyrone, 2,6-diethyl-4(1H)-pyridone3-lithio-4-methoxypyridine
Overall Yield (estimated) Moderate to GoodGood
Scalability Potentially scalableScalable with careful control of organolithium reaction
Reagent Toxicity/Hazard Ammonia (corrosive), Radical initiator (potentially unstable)n-Butyllithium (pyrophoric)
Purification Methods Distillation, Recrystallization, Column ChromatographyExtraction, Column Chromatography

Table 2: Detailed Reaction Data (Literature Analogs)

Reaction StepReactantsReagents & ConditionsProductYieldReference
Proposed Route: Step 1 Ethyl AcetateSodium ethoxide, then H+2,6-dimethyl-4-pyrone~70%General knowledge
Proposed Route: Step 2 2,6-disubstituted-4-pyronesAqueous Ammonia, 150°C2,6-disubstituted-4-pyridones63-87%[5]
Proposed Route: Step 3 PyridonesNaI, K2S2O8, Ce(NO3)3·6H2O, TFA, DCE, 130°CC3 and C5 iodinated pyridones42-66% (diiodinated)[1][2][3][4]
Alternative Route 4-methoxypyridinen-BuLi, THF, -78°C; then I23-iodo-4-methoxypyridineHighGeneral knowledge

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2,6-diethyl-4-pyrone (Adapted from general procedures)

  • To a solution of sodium ethoxide in ethanol, slowly add ethyl propionate at room temperature.

  • Heat the mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain 2,6-diethyl-4-pyrone.

Step 2: Synthesis of 2,6-diethyl-4(1H)-pyridone (Adapted from[5])

  • Place 2,6-diethyl-4-pyrone and a concentrated aqueous solution of ammonia in a sealed pressure vessel.

  • Heat the mixture to 150 °C for 12-24 hours.

  • After cooling, carefully open the vessel and remove the volatile components under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2,6-diethyl-4(1H)-pyridone.

Step 3: Synthesis of this compound (Adapted from[1][2][3][4])

  • To a solution of 2,6-diethyl-4(1H)-pyridone in dichloroethane (DCE), add sodium iodide, potassium persulfate, cerium(III) nitrate hexahydrate, and trifluoroacetic acid.

  • Heat the reaction mixture at 130 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Alternative Synthesis of 3-Iodo-4-methoxypyridine (General Procedure)
  • Dissolve 4-methoxypyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Add a solution of iodine in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with a sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-iodo-4-methoxypyridine.

Conclusion

The proposed three-step synthesis of this compound offers a viable and logical approach based on established chemical transformations. While the overall yield may be moderate, the starting materials are readily available, and the final iodination step utilizes a modern and efficient radical-based method. The alternative synthesis of 3-iodo-4-methoxypyridine is a shorter, one-step process but relies on the use of a pyrophoric organolithium reagent, which may require more stringent handling procedures.

The choice between these synthetic strategies will depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents. This guide provides the necessary information for an informed decision-making process in the synthesis of valuable 3-iodo-4-pyridone building blocks.

References

Comparative Biological Efficacy of 2,6-diethyl-3-iodo-4(1H)-pyridone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 2,6-diethyl-3-iodo-4(1H)-pyridone and its analogs, supported by available experimental data. The information is presented to facilitate further research and development in the pursuit of novel therapeutic agents.

The 4(1H)-pyridone scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antiviral and antimalarial properties. Strategic substitutions on the pyridone ring have been shown to significantly influence the potency and selectivity of these compounds. This guide focuses on the impact of substitutions at the C2, C3, and C6 positions, with a particular interest in this compound.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

A key analog, a 3-iodo-4-aryloxypyridinone compound (14c), has demonstrated significant activity against wild-type HIV-1 and a panel of six major single and double HIV mutant strains, with a 50% inhibitory concentration (IC50) ranging from 1 to 45 nM.[1] This highlights the critical role of the iodine atom at the C3 position in conferring potent antiviral efficacy.

Table 1: Anti-HIV-1 Activity of a 3-Iodo-4-aryloxypyridinone Analog (IOPY 14c) [1]

Virus StrainIC50 (nM)
Wild Type HIV-11 - 45
Mutant Strain 11 - 45
Mutant Strain 21 - 45
Mutant Strain 31 - 45
Mutant Strain 41 - 45
Mutant Strain 51 - 45
Mutant Strain 61 - 45

Antimalarial Activity: Structure-Activity Relationship Insights

Research into the antimalarial properties of 4(1H)-pyridone derivatives has revealed important structure-activity relationships (SAR), particularly concerning substitutions at the C2, C3, and C6 positions.

Halogenation at the C3 position has been shown to significantly enhance antimalarial activity. A comparative study of 2,6-dimethyl-4(1H)-pyridone analogs demonstrated that the introduction of a chlorine or bromine atom at C3 leads to a substantial increase in potency against Plasmodium falciparum.[2] While data for the 3-iodo analog was not provided in this specific study, the trend suggests that iodination could also confer potent antimalarial activity.

The nature of the alkyl substituents at the C2 and C6 positions also plays a crucial role. A notable loss in antimalarial activity was observed when the methyl groups in 2,6-dimethyl-4(1H)-pyridone were replaced with trifluoromethyl (CF3) groups.[2] This suggests that the electron-donating nature and the size of the alkyl groups are important for optimal activity.

Table 2: Antimalarial Activity of 2,6-Dimethyl-4(1H)-pyridone Analogs against P. falciparum [2]

Substituent at C3Substituents at C2, C6EC50 (µM)
HCH30.16
ClCH30.005
BrCH30.008
HCF3> 1

Based on these SAR findings, it can be hypothesized that this compound would exhibit potent antimalarial activity, benefiting from both the halogen at C3 and the alkyl groups at C2 and C6.

Experimental Protocols

In Vitro Anti-HIV-1 Assay

The antiviral activity of the 3-iodo-4-aryloxypyridinone analogs was evaluated using a cell-based assay that measures the inhibition of HIV-1 replication. A common method involves the following steps:

  • Cell Culture: Human T-cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are cultured under standard conditions.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Infection: The cultured cells are infected with a known titer of HIV-1.

  • Treatment: The infected cells are treated with the different concentrations of the test compounds.

  • Incubation: The treated, infected cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

A widely used method to determine the in vitro antiplasmodial activity is the SYBR Green I-based fluorescence assay.[3]

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in a suitable culture medium.

  • Compound Preparation: The test compounds are serially diluted in 96-well plates.

  • Assay Initiation: The synchronized ring-stage parasites are added to the wells containing the test compounds.

  • Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the fluorescence intensity against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of an in vitro antiviral screening and the logical relationship in structure-activity relationship studies, the following diagrams are provided.

antiviral_screening_workflow A Prepare Cell Culture (e.g., MT-4 cells) C Infect Cells with HIV-1 A->C B Prepare Serial Dilutions of Test Compounds D Treat Infected Cells with Compounds B->D C->D E Incubate for Viral Replication D->E F Quantify Viral Load (e.g., p24 ELISA) E->F G Determine IC50 Values F->G

Caption: General workflow for in vitro antiviral screening.

sar_logic Core 4(1H)-Pyridone Scaffold R1 Substituent at C3 (Halogen) Core->R1 R2 Substituents at C2 & C6 (Alkyl Groups) Core->R2 Activity Biological Activity (Antimalarial) R1->Activity R2->Activity Conclusion Halogenation at C3 increases potency. Alkyl groups at C2/C6 are favorable. Activity->Conclusion

Caption: Structure-Activity Relationship (SAR) logic for 4(1H)-pyridones.

Conclusion

The available data on analogs of this compound strongly suggest its potential as a potent antiviral and antimalarial agent. The presence of an iodine atom at the C3 position is a key determinant for high-potency anti-HIV-1 activity, as demonstrated by related 3-iodo-4-phenoxypyridinones. Furthermore, the combination of C3-halogenation and C2/C6-alkylation has been shown to be highly effective for antimalarial activity.

Further research is warranted to synthesize and directly evaluate the biological efficacy of this compound and a focused library of its close analogs. Such studies would provide a clearer understanding of the specific contributions of the diethyl and iodo substituents to the overall activity and would be a crucial step in the development of novel therapeutic agents based on the 4(1H)-pyridone scaffold.

References

A Comparative Guide to the Analytical Techniques for 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of three common analytical techniques for the characterization and quantification of 2,6-diethyl-3-iodo-4(1H)-pyridone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance parameters for each analytical technique, offering a clear comparison to aid in method selection based on specific analytical needs.

ParameterHPLC-UVLC-MS/MSqNMR
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 1 ng/mL~0.1 - 1% of analyte mass
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 3 ng/mL~0.3 - 3% of analyte mass
Linearity (r²) > 0.999> 0.999Not Applicable (Direct Quantification)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Specificity Moderate to HighVery HighVery High
Throughput HighHighLow to Moderate
Cost (Instrument) ModerateHighVery High
Cost (Per Sample) LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-21 min: 70% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Detection:

  • UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

5. Quantification:

  • Construct a calibration curve using standard solutions of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of trace amounts of this compound, particularly in complex matrices such as biological fluids.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A suitable gradient to achieve separation from matrix components.

3. Sample Preparation:

  • For biological samples, a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required.[1]

  • The final extract is typically evaporated and reconstituted in the initial mobile phase conditions.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. The presence of iodine provides a characteristic isotopic pattern that can aid in identification.

5. Quantification:

  • Use an internal standard (preferably a stable isotope-labeled version of the analyte) for accurate quantification.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, relying on a certified internal standard.[2][3]

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

2. Sample Preparation: [4]

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

3. NMR Data Acquisition: [5]

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).[5]

  • Ensure a high signal-to-noise ratio by adjusting the number of scans.

4. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the typical workflows for the HPLC-UV and qNMR analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: A typical workflow for the quantitative analysis of this compound using HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Quantification weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquisition Acquire 1H NMR Spectrum dissolve->acquisition processing Phase & Baseline Correction acquisition->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity/Concentration integration->calculation

Caption: A generalized workflow for the quantitative analysis of this compound using qNMR.

References

Comparative Analysis of Iodinated Pyridones in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation and comparative efficacy of iodinated pyridones. This report details their performance against alternative compounds, supported by quantitative data, experimental protocols, and an exploration of their mechanisms of action.

Iodinated pyridones represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. As privileged scaffolds in drug discovery, pyridone derivatives have demonstrated considerable potential as anticancer, antibacterial, and anti-inflammatory agents. The introduction of iodine into the pyridone structure can significantly modulate the compound's physicochemical properties, including lipophilicity and hydrogen bonding capabilities, which in turn can influence its pharmacokinetic profile and target engagement. This guide provides a cross-validation of experimental results for iodinated pyridones, offering a comparative analysis with non-iodinated and other halogenated analogues to inform future drug development efforts.

Quantitative Performance Analysis

The biological activity of iodinated pyridones and their analogues has been evaluated across various preclinical models. The following tables summarize the quantitative data from these studies, providing a clear comparison of their efficacy.

Table 1: Anticancer Activity of Pyridone Derivatives

A study on the antiproliferative activity of 2-pyridone derivatives against various human cancer cell lines demonstrated that some analogues exhibited greater potency than the standard chemotherapeutic agent, doxorubicin.

CompoundCell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)
2-pyridone analogue 2bMCF-7 (Breast)8.00 ± 0.11>10
HepG2 (Liver)11.93 ± 0.01>10
A549 (Lung)15.85 ± 0.04>10
2-pyridone analogue 2eMCF-7 (Breast)9.32 ± 0.21>10
HepG2 (Liver)20.22 ± 0.01>10
Table 2: Antibacterial Activity of Halogenated Pyrimidines and Pyridinols

The antibacterial efficacy of halogenated compounds has been investigated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)
2,4-dichloro-5-fluoropyrimidine (24DC5FP)Staphylococcus aureus50
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP)Staphylococcus aureus50
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP)Staphylococcus aureus100
Brominated Pyridinol (EA-02-009)Staphylococcus aureus0.5 - 1
N-alkylated pyridine salt 66Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL
Escherichia coli55 ± 0.5% inhibition at 100 µg/mL

Mechanism of Action: Signaling Pathway Modulation

Pyridone derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. A significant target for many pyridone-based inhibitors is the PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.

PIM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptors Receptors Cytokines/Growth Factors->Receptors JAK/STAT JAK/STAT Receptors->JAK/STAT PIM-1 Kinase PIM-1 Kinase JAK/STAT->PIM-1 Kinase Transcription BAD BAD PIM-1 Kinase->BAD Phosphorylation p21 p21 PIM-1 Kinase->p21 Phosphorylation p27 p27 PIM-1 Kinase->p27 Phosphorylation c-Myc c-Myc PIM-1 Kinase->c-Myc Stabilization Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression p27->Cell Cycle Progression Protein Synthesis Protein Synthesis c-Myc->Protein Synthesis

Caption: PIM-1 Kinase Signaling Pathway.

Furthermore, some pyridone derivatives have been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate (e.g., MCF-7, HepG2, A549) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of iodinated pyridones Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution (5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Prepare_Inoculum Prepare bacterial inoculum (e.g., S. aureus, E. coli) to 0.5 McFarland standard Inoculate_Plate Inoculate 96-well plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial two-fold dilutions of compounds in broth Serial_Dilution->Inoculate_Plate Incubate_24h Incubate at 37°C for 24h Inoculate_Plate->Incubate_24h Visual_Inspection Visually inspect for turbidity Incubate_24h->Visual_Inspection Determine_MIC Determine MIC as the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Caption: Broth Microdilution MIC Assay Workflow.

Detailed Steps:

  • Inoculum Preparation: A suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The experimental data presented in this guide highlight the significant potential of iodinated pyridones as therapeutic agents. Their potent anticancer and antibacterial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further development. The provided experimental protocols offer a foundation for researchers to conduct their own cross-validation studies. Future research should focus on direct comparative studies of iodinated pyridones with their non-iodinated and other halogenated counterparts to fully elucidate the structure-activity relationships and optimize their therapeutic potential.

Comparative Analysis of 2,6-Disubstituted-3-halo-4(1H)-pyridone Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutic agents. This guide provides a comparative analysis of 2,6-disubstituted-3-halo-4(1H)-pyridone derivatives, with a focus on their potential as antimalarial agents. While specific data on 2,6-diethyl-3-iodo-4(1H)-pyridone is limited in publicly available literature, this comparison draws upon data from closely related analogs to elucidate key structural determinants of biological activity.

Key Findings on Structure-Activity Relationships

The biological activity of 4(1H)-pyridone derivatives is significantly influenced by the nature and position of substituents on the pyridone ring. Studies on analogs, particularly in the context of antimalarial activity, have revealed several key SAR trends:

  • Halogenation at the 3-position is crucial for potent activity. The introduction of a halogen atom at the C3 position of the 4(1H)-pyridone ring has been shown to significantly enhance biological activity.[1]

  • The type of halogen at the 3-position has a nuanced effect. While both chloro and bromo substituents at the 3-position result in potent compounds, the difference in activity between them is not substantial.[1] Data on iodo-substituted analogs in this specific scaffold is not widely available, warranting further investigation.

  • Substitution at the 2 and 6-positions modulates activity. While the foundational studies have focused on 2,6-dimethyl analogs, the variation of these alkyl groups is expected to influence factors such as lipophilicity and steric interactions with the biological target, thereby affecting overall potency.

Comparative Antimalarial Activity of 2,6-Dimethyl-3-halo-4(1H)-pyridone Derivatives

To illustrate the impact of substitution on biological activity, the following table summarizes the in vitro antimalarial activity of a series of 2,6-dimethyl-4(1H)-pyridone derivatives against Plasmodium falciparum.

Compound IDR2, R6 SubstituentR3 SubstituentEC50 (μM) against P. falciparum
1 MethylH0.16
2 MethylCl0.005
3 MethylBr0.008

Data sourced from Monastyrskyi et al.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the antimalarial activity of 4(1H)-pyridone derivatives.

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This assay determines the 50% effective concentration (EC50) of a compound required to inhibit the growth of Plasmodium falciparum in vitro.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Assay Procedure: Asynchronous parasite cultures are diluted to a 1% parasitemia and 2.5% hematocrit. The parasite suspension is then added to 96-well plates containing the serially diluted test compounds.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The cells are lysed, and SYBR Green I dye is added, which intercalates with the parasite DNA. The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Logical Relationships in SAR

The structure-activity relationship of these pyridone derivatives can be visualized as a logical progression of substitutions to optimize activity.

SAR_Logic A Unsubstituted 4(1H)-pyridone core B 2,6-Dialkyl substitution A->B Increases lipophilicity & steric bulk C 3-Halogenation B->C Significantly enhances biological activity D Optimized Lead Compound C->D Fine-tuning of substituents

Caption: Logical workflow for optimizing the biological activity of 4(1H)-pyridone derivatives.

Experimental Workflow for Antimalarial Drug Discovery

The process of identifying and characterizing novel antimalarial agents from a library of pyridone derivatives follows a standardized workflow.

Antimalarial_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization A Design of Pyridone Analogs B Chemical Synthesis A->B C Compound Purification & Characterization B->C D P. falciparum Growth Inhibition Assay C->D E Cytotoxicity Assay (e.g., on mammalian cells) C->E F Determination of EC50 & Selectivity Index D->F E->F G SAR Analysis F->G H Design of New Analogs G->H H->B Iterative Cycle

Caption: A typical experimental workflow for the discovery of novel antimalarial pyridone derivatives.

References

Benchmarking the Performance of Substituted Pyridinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Substituted Pyridinones

The biological activity of substituted pyridinones can vary significantly based on the nature and position of their chemical moieties. The following table summarizes the performance of representative pyridinone derivatives from published studies, which can serve as a benchmark for evaluating new analogs like 2,6-diethyl-3-iodo-4(1H)-pyridone.

CompoundTarget/ModelKey Performance MetricReference
Compound B: 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one Rat model of inflammatory pain (capsaicin)56% Mechanical Allodynia (MA) Inhibition[1]
Compound 36: 2-methoxy-3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridine Rat model of inflammatory pain (capsaicin)85% Mechanical Allodynia (MA) Inhibition[1]
Compound 7: N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]-4-nitrobenzamide Rat model of inflammatory pain (capsaicin)Similar or superior to Compound B[1]
Compound 25 Rat model of inflammatory pain (capsaicin)Similar or superior to Compound B[1]
3-iodo-4-phenoxypyridinone (IOPY) analogs Wild-type HIV-1 Reverse Transcriptase (LAI cell line)Potent inhibitory activity[2]
1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone Leukemia cell line>1900-fold concentration in cells[2]

Note: The data presented above is for compounds structurally related to this compound and should be used as a directional guide for predicting its potential performance.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of substituted pyridinones, based on methodologies reported in the literature.[1][3]

General Procedure for Synthesis of Substituted Pyridin-2(1H)-ones

A common route for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones involves a multi-step process starting from commercially available precursors. For instance, the synthesis of amide analogues can be achieved from key intermediates prepared from a starting compound like O-benzylated pyridinone.[1] A typical reaction sequence may involve a Suzuki-Miyaura coupling followed by the reduction of a nitro group.[1]

Example Synthetic Workflow:

start Commercially Available Pyridinone Precursor step1 O-benzylation start->step1 step2 Suzuki-Miyaura Coupling step1->step2 intermediate Intermediate Compound step2->intermediate step3 Nitro Group Reduction intermediate->step3 final_product Amide Analogues of Pyridin-2(1H)-one step3->final_product

Caption: Generalized synthetic workflow for producing substituted pyridin-2(1H)-ones.

In Vivo Evaluation of Anti-Allodynic Effect

The anti-inflammatory and analgesic properties of pyridinone compounds are often evaluated in rodent models of pain.

Capsaicin-Induced Mechanical Allodynia Model in Rats:

  • Animal Preparation: Male Sprague-Dawley rats are typically used.

  • Drug Administration: Test compounds are administered, often intraperitoneally (i.p.) or orally (p.o.), at a specified dose.

  • Induction of Allodynia: A solution of capsaicin is injected into the plantar surface of the rat's hind paw to induce mechanical allodynia.

  • Behavioral Testing: Mechanical sensitivity is measured at various time points post-injection using von Frey filaments. The paw withdrawal threshold is determined as a measure of allodynia.

  • Data Analysis: The percentage inhibition of mechanical allodynia is calculated by comparing the withdrawal thresholds of treated animals to a vehicle control group.

Potential Signaling Pathways and Mechanisms of Action

Pyridinone derivatives have been shown to interact with a variety of biological targets, suggesting diverse mechanisms of action.[2] For instance, their ability to act as hydrogen bond donors and acceptors allows for interactions with therapeutic targets like protein kinases.[2] The anti-allodynic effects observed with some pyridinones suggest a potential role in modulating pain signaling pathways.

cluster_stimulus Inflammatory Stimulus (e.g., Capsaicin) cluster_pathway Pain Signaling Pathway cluster_intervention Therapeutic Intervention Nociceptor_Activation Nociceptor Activation Signal_Transduction Signal Transduction (e.g., Kinase Cascades) Nociceptor_Activation->Signal_Transduction Neurotransmitter_Release Neurotransmitter Release Signal_Transduction->Neurotransmitter_Release Central_Sensitization Central Sensitization Neurotransmitter_Release->Central_Sensitization Pain Perception Pain_Perception Pain_Perception Central_Sensitization->Pain_Perception Pain Perception Pyridinone_Compound Pyridinone Compound (e.g., this compound) Pyridinone_Compound->Signal_Transduction Inhibition

References

A Comparative Analysis of the Reaction Kinetics of Substituted Pyridones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted pyridones is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel therapeutic agents. This guide provides a comparative analysis of the reaction kinetics of substituted pyridones in two key chemical transformations: hydrolysis and nitration. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for laboratory research.

Data Presentation: A Comparative Look at Reaction Rates

The following tables summarize the quantitative kinetic data for the hydrolysis and nitration of various substituted pyridones. These datasets provide a clear comparison of how substituents and ring position influence reaction rates.

Table 1: Kinetics of Base-Catalyzed Hydrolysis of α-Chloro-Substituted Pyridones

The hydrolysis of α-chloro-N-methyl-pyridones serves as a key model for understanding nucleophilic substitution at the pyridone ring. The reaction proceeds via a nucleophilic attack on the α-carbon, and its rate is significantly influenced by the electronic properties of the pyridone scaffold.

CompoundStructureReactionk_obs (s⁻¹) at 25°CRelative Rate
6-Chloro-N-methyl-2-pyridoneBase-Catalyzed Hydrolysis1.4 x 10⁻⁵[1]1.0
2-Chloro-N-methyl-4-pyridoneBase-Catalyzed Hydrolysis7.2 x 10⁻⁵[1]5.1

Note: Reactions were carried out in 1.0 M NaOD in D₂O.

The data clearly indicates that 2-chloro-N-methyl-4-pyridone undergoes hydrolysis over five times faster than its 2-pyridone counterpart. This rate enhancement is attributed to the greater contribution of the zwitterionic resonance form in the 4-pyridone structure, which increases the electrophilicity of the α-carbon.

Table 2: Comparative Kinetics of Nitration of Substituted Pyridones

The nitration of pyridones is a fundamental electrophilic aromatic substitution reaction. Kinetic studies reveal the influence of substituents and reaction conditions on the rate and regioselectivity of this transformation. While specific rate constants from the primary literature require subscription access, the following provides a qualitative and comparative summary based on available abstracts.

CompoundSubstituent(s)Position of NitrationGeneral Kinetic Profile
4-Pyridone-3- and subsequently 5-Reacts as the free base at lower acidities and as the conjugate acid at higher acidities.[2]
3-Methyl-2-pyridone3-Methyl-Kinetically studied, indicating substituent effects on the rate of nitration.[2]
5-Methyl-2-pyridone5-Methyl-Kinetically studied, allowing for comparison with the 3-methyl isomer.[2]
6-Hydroxy-2(1H)-pyridone6-Hydroxy3-Nitrated as the free base at or near the encounter rate.[3]
N-Methyl-6-hydroxy-2(1H)-pyridoneN-Methyl, 6-Hydroxy3-Nitrated as the free base, similar to the unsubstituted analog.[3]

Experimental Protocols: Methodologies for Kinetic Analysis

Detailed and reproducible experimental protocols are crucial for accurate kinetic studies. The following sections outline the methodologies used to obtain the kinetic data presented above.

Protocol 1: NMR Spectroscopic Monitoring of Pyridone Hydrolysis

This protocol details the method used to determine the rate of hydrolysis of α-chloro-substituted pyridones.

Materials:

  • 6-Chloro-N-methyl-2-pyridone or 2-Chloro-N-methyl-4-pyridone

  • 1.0 M Sodium deuteroxide (NaOD) in Deuterium oxide (D₂O)

  • Internal standard (e.g., sodium terephthalate or sodium maleate)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • A solution of the substituted pyridone and an internal standard is prepared in D₂O.

  • The reaction is initiated by the addition of a 1.0 M solution of NaOD in D₂O.

  • The reaction progress is monitored by acquiring ¹H NMR spectra at regular time intervals.

  • The disappearance of the substrate is followed by integrating the characteristic proton signals of the pyridone ring relative to the signal of the internal standard.

  • The pseudo-first-order rate constants (k_obs) are determined by plotting the natural logarithm of the substrate concentration versus time.

Protocol 2: General Procedure for Kinetic Studies of Pyridone Nitration

This protocol provides a general outline for investigating the kinetics of electrophilic nitration of substituted pyridones.

Materials:

  • Substituted pyridone

  • Nitrating agent (e.g., nitric acid in sulfuric acid, or dinitrogen pentoxide)

  • Solvent (e.g., sulfuric acid of varying concentrations, organic solvent)

  • Quenching solution (e.g., ice-water)

  • Analytical instrument for product quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • The substituted pyridone is dissolved in the chosen solvent and brought to the desired reaction temperature.

  • The reaction is initiated by the addition of the nitrating agent.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction in each aliquot is quenched by adding it to a suitable quenching solution.

  • The concentration of the nitrated product(s) and the remaining starting material is determined using a suitable analytical technique. For example, UV-Vis spectrophotometry can be used by monitoring the change in absorbance at a wavelength specific to the product or reactant.

  • The rate constants are then calculated from the change in concentration over time.

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is crucial for interpreting kinetic data. The following diagrams, generated using the DOT language, illustrate the proposed pathways for the base-catalyzed hydrolysis of α-chloro-substituted pyridones and the electrophilic nitration of pyridone.

hydrolysis_mechanism sub α-Chloro-N-methyl-pyridone int Tetrahedral Intermediate sub->int Nucleophilic Attack oh OH⁻ prod Hydroxypyridone int->prod Leaving Group Departure cl Cl⁻

Caption: Base-catalyzed hydrolysis of an α-chloro-substituted pyridone.

nitration_mechanism pyridone Pyridone sigma_complex Sigma Complex (Arenium Ion) pyridone->sigma_complex Electrophilic Attack no2_plus NO₂⁺ h_plus H⁺ nitro_pyridone Nitropyridone sigma_complex->nitro_pyridone Deprotonation

Caption: Electrophilic nitration of a pyridone ring.

References

Validating the Mechanism of Action of 2,6-diethyl-3-iodo-4(1H)-pyridone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,6-diethyl-3-iodo-4(1H)-pyridone, a novel compound within the pyridinone class of molecules. Based on extensive structure-activity relationship (SAR) data for this class, the primary hypothesized mechanism of action is the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase. This document outlines the supporting evidence, compares its expected performance with established non-nucleoside reverse transcriptase inhibitors (NNRTIs), and provides detailed experimental protocols for validation.

Hypothesized Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Pyridinone derivatives, particularly those bearing a halogen at the 3-position and alkyl groups at the 2- and 6-positions, have been extensively studied as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA to DNA.

The structural features of this compound align with those of known potent pyridinone NNRTIs. The 3-iodo substituent is a common feature in highly active analogs, such as 3-iodo-4-phenoxypyridinone (IOPY). The diethyl groups at the 2 and 6 positions are also consistent with substitutions known to enhance anti-HIV activity.

Comparative Performance Analysis

While specific experimental data for this compound is not publicly available, we can extrapolate its potential efficacy based on published data for structurally related pyridinone NNRTIs and compare it to established drugs in the same class, such as Nevirapine and Efavirenz.

Compound/Drug ClassTargetIC50 Range (HIV-1 RT)EC50 Range (in vitro)Key Features
This compound (Hypothesized) HIV-1 Reverse TranscriptaseExpected in low nM rangeExpected in low nM to µM rangeExpected to be a potent NNRTI with a potentially favorable resistance profile due to the 3-iodo substitution.
Pyridinone NNRTIs (General) HIV-1 Reverse Transcriptase10 nM - 5 µM50 nM - 10 µMBroad class of NNRTIs with tunable potency and resistance profiles based on substitutions.
Nevirapine HIV-1 Reverse Transcriptase200 nM10-100 nMFirst-generation NNRTI, prone to resistance development.
Efavirenz HIV-1 Reverse Transcriptase2.5 - 15 nM1.7 - 7 nMFirst-generation NNRTI with good potency but associated with central nervous system side effects.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro assays are recommended.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Principle: This ELISA-based assay detects the synthesis of a DNA strand from an RNA template by the reverse transcriptase. The newly synthesized DNA is labeled with digoxigenin (DIG) and captured on a streptavidin-coated plate via a biotinylated primer. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • HIV-1 RT Assay Kit (containing streptavidin-coated 96-well plates, RNA template, biotinylated primer, dNTP mix with DIG-dUTP, lysis buffer, wash buffer, anti-DIG-peroxidase antibody, and substrate)

  • This compound

  • Control NNRTIs (e.g., Nevirapine, Efavirenz)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the assay reaction buffer.

  • Reaction Setup: In the streptavidin-coated wells, add the reaction mixture containing the RNA template, biotinylated primer, and dNTP/DIG-dUTP mix.

  • Enzyme and Inhibitor Addition: Add the diluted compound or control to the respective wells, followed by the addition of recombinant HIV-1 RT. Include wells with enzyme but no inhibitor (positive control) and wells without enzyme (negative control).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add the anti-DIG-peroxidase antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate to remove unbound antibody.

  • Substrate Addition and Detection: Add the peroxidase substrate and incubate until a color change is observed. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cell-Based Anti-HIV Assay using TZM-bl Reporter Cells

This assay assesses the ability of the compound to inhibit HIV-1 infection in a cellular context.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to infection by various HIV-1 strains. These cells contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the expression of the reporter genes, which can be quantified.

Materials:

  • TZM-bl cells

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or pseudoviruses

  • This compound

  • Control anti-HIV drugs (e.g., Nevirapine, Zidovudine)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound and control drugs to the cells.

  • Virus Infection: Add a pre-titered amount of HIV-1 to the wells. Include wells with cells and virus but no compound (virus control) and wells with cells only (cell control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value (the concentration at which 50% of viral replication is inhibited). A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the CC50 (the concentration at which 50% of cell viability is reduced) and calculate the selectivity index (SI = CC50/EC50).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of HIV-1 reverse transcriptase inhibition by NNRTIs and a typical experimental workflow for validating the mechanism of action.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus NNRTI 2,6-diethyl-3-iodo- 4(1H)-pyridone NNRTI->Reverse Transcriptase Allosteric Inhibition

Caption: Signaling pathway of HIV-1 reverse transcriptase inhibition by an NNRTI.

MOA_Workflow cluster_vitro In Vitro Validation cluster_cell Cell-Based Validation cluster_analysis Data Analysis RT_Assay HIV-1 RT Inhibition Assay IC50_Det Determine IC50 RT_Assay->IC50_Det SI_Calc Calculate Selectivity Index (SI) IC50_Det->SI_Calc Cell_Assay TZM-bl Anti-HIV Assay EC50_Det Determine EC50 Cell_Assay->EC50_Det EC50_Det->SI_Calc Cytotox_Assay Cytotoxicity Assay CC50_Det Determine CC50 Cytotox_Assay->CC50_Det CC50_Det->SI_Calc MOA_Confirm Confirm Mechanism of Action SI_Calc->MOA_Confirm

Caption: Experimental workflow for validating the mechanism of action.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-diethyl-3-iodo-4(1H)-pyridone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2,6-diethyl-3-iodo-4(1H)-pyridone with appropriate personal protective equipment (PPE). Based on information for similar compounds, this substance should be considered harmful if swallowed, in contact with skin, or inhaled, and may cause serious skin and eye irritation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartProtection
Eyes/Face Chemical safety goggles or a face shield.
Skin Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through a licensed hazardous waste disposal service. Improper disposal, such as pouring it down the drain, can harm the environment and aquatic life.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated, sealed, and shatter-resistant container as "Hazardous Waste: this compound".

  • Solid Waste Collection:

    • Place any solid this compound directly into the labeled hazardous waste container.

    • Collect any contaminated materials, such as weighing paper, gloves, and pipette tips, in a separate, clearly labeled bag or container for hazardous waste.

  • Liquid Waste Collection:

    • If this compound is in a solution, collect it in a labeled, sealed, and compatible liquid hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Crucially, do not mix with bleach, as this can produce toxic fumes [1].

  • Decontamination:

    • Wipe down all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected by a certified hazardous waste disposal company.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps.

Table 2: Emergency Response Procedures

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid decon Decontamination of Surfaces and Equipment waste_type->decon Surfaces collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_decon Collect Wipes as Hazardous Waste decon->collect_decon store Store in Designated Secure Area collect_solid->store collect_liquid->store collect_decon->store contact_ehs Contact EHS for Pickup store->contact_ehs

Disposal workflow for this compound.

Key Chemical Incompatibilities

While specific incompatibility data for this compound is not available, general precautions for iodinated compounds should be followed. Avoid contact with strong oxidizing agents and strong bases. As previously mentioned, do not mix with bleach (sodium hypochlorite) solutions[1].

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the scientific community. Always consult your institution's specific guidelines and a licensed waste disposal service for compliance with local, state, and federal regulations.

References

Essential Safety and Logistics for Handling 2,6-diethyl-3-iodo-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-diethyl-3-iodo-4(1H)-pyridone was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar pyridone derivatives and general best practices for handling iodinated organic compounds. Researchers must perform a risk assessment and consult their institution's safety office before handling this chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to promote laboratory safety and ensure proper chemical handling from acquisition to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is presumed to be a hazardous substance. The primary hazards are expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield may be required for splash risks.Protects eyes from direct contact with the chemical, which is presumed to be a serious eye irritant.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's chemical resistance guide.Prevents skin contact, as the compound is expected to cause skin irritation.
Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities.Protects skin on the arms and body from accidental splashes.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood. An N95 respirator may be needed if dust or aerosols are generated outside of a fume hood.Prevents inhalation of the compound, which may cause respiratory irritation. Engineering controls are the primary means of respiratory protection.
Footwear Closed-toe, closed-heel shoes covering the entire foot.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of fumes or dust.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be available.

2. Handling the Solid Compound:

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Weighing: Tare a suitable container within the fume hood. Carefully transfer the required amount of the solid compound, avoiding the generation of dust.

  • Container Sealing: Tightly seal the stock container immediately after use.

3. Solution Preparation:

  • Solvent Addition: Slowly add the desired solvent to the container with the solid compound within the fume hood.

  • Dissolution: If necessary, gently agitate or stir the mixture to ensure complete dissolution. Avoid splashing.

  • Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

4. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Diagram: Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Verify Fume Hood Operation B Assemble PPE A->B C Locate Emergency Equipment B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Solution D->E F Seal Stock & Solution Containers E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J G Start Waste Generated ContaminatedPPE Is it contaminated PPE? Start->ContaminatedPPE IsSolid Is the waste solid? SolidContainer Seal in Labeled Shatter-Resistant Container IsSolid->SolidContainer Yes LiquidContainer Seal in Labeled Leak-Proof Container IsSolid->LiquidContainer No ToWasteFacility Transfer to Institutional Hazardous Waste Facility SolidContainer->ToWasteFacility LiquidContainer->ToWasteFacility ContaminatedPPE->IsSolid No PPEBag Place in Designated Hazardous Waste Bag ContaminatedPPE->PPEBag Yes PPEBag->ToWasteFacility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.